2-Fluoro-5-sulfinobenzoic acid
Description
BenchChem offers high-quality 2-Fluoro-5-sulfinobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-sulfinobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-fluoro-5-sulfinobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO4S/c8-6-2-1-4(13(11)12)3-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFRSLKOQLCINJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Fluoro-5-sulfobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-sulfobenzoic acid, a halogenated aromatic compound, is a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of a fluorine atom and a sulfonic acid group on the benzene ring, make it an attractive starting material for the synthesis of novel therapeutic agents and functional materials. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the sulfonic acid group imparts increased water solubility and can serve as a handle for further chemical modifications.[1] This guide provides a comprehensive overview of the technical information available for 2-Fluoro-5-sulfobenzoic acid, including its chemical identity, properties, and potential applications, with a focus on its relevance to drug discovery and development.
Core Chemical Identity
The fundamental identification of a chemical compound lies in its CAS number, which provides an unambiguous link to a wealth of scientific data.
| Identifier | Value |
| CAS Number | 881487-27-0[2][3] |
| IUPAC Name | 2-fluoro-5-sulfobenzoic acid[2][3] |
| Molecular Formula | C₇H₅FO₅S[3] |
| Molecular Weight | 220.18 g/mol [3] |
| SMILES | OC(=O)c1cc(ccc1F)S(=O)(=O)O[2] |
| InChI | InChI=1S/C7H5FO5S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12,13)[2] |
Physicochemical Properties
Understanding the physicochemical properties of 2-Fluoro-5-sulfobenzoic acid is crucial for its handling, formulation, and application in research and development.
| Property | Value | Source |
| Purity | Typically ≥95% | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Information not readily available, but the sulfonic acid group suggests potential for aqueous solubility. | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [4] |
Synthesis and Manufacturing
A plausible synthetic workflow is outlined below:
Caption: Role of 2-Fluoro-5-sulfobenzoic acid in a drug discovery pipeline.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Fluoro-5-sulfobenzoic acid. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, information from related compounds such as 2-fluorobenzoic acid and other sulfonylated benzoic acids provides guidance.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [6][7]* Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area or under a chemical fume hood. [4]Wash hands thoroughly after handling. [6]* Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. [4] Potential Hazards (based on related compounds):
-
May cause skin and serious eye irritation. [6]* May cause respiratory irritation. [7]* May be harmful if swallowed. [8] For detailed safety information, it is imperative to consult the supplier-specific Safety Data Sheet (SDS) upon procurement.
Conclusion
2-Fluoro-5-sulfobenzoic acid is a promising, yet not extensively characterized, chemical entity with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of functional groups offers a versatile platform for the development of novel molecules with tailored properties. As research into fluorinated organic compounds continues to expand, the utility of building blocks like 2-Fluoro-5-sulfobenzoic acid is expected to grow, paving the way for new discoveries in drug development and beyond.
References
-
Royal Society of Chemistry. Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Chemical Communications. [Link]
-
PubChem. 2-Fluoro-5-sulfamoylbenzoic acid | C7H6FNO4S | CID 2492684. [Link]
-
FAQ. How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications?. [Link]
- Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
-
ResearchGate. Synthesis of Novel Hydrazone Derivatives of 2, 5-difluorobenzoic Acid as Potential Antibacterial Agents | Request PDF. [Link]
-
ResearchGate. (PDF) 2-Amino-5-fluorobenzoic acid. [Link]
-
PubMed. Applications of fluorine-containing amino acids for drug design. [Link]
-
Carl ROTH. Safety Data Sheet: 2-Chlorobenzoic acid. [Link]
-
Dana Bioscience. 2-Fluoro-5-sulfobenzoic acid 1g. [Link]
-
PubMed. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. [Link]
Sources
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy Online CAS Number 881487-27-0 - TRC - 2-Fluoro-5-sulfo-benzoic Acid | LGC Standards [lgcstandards.com]
- 3. 2-Fluoro-5-sulfo-benzoic acid 95% | CAS: 881487-27-0 | AChemBlock [achemblock.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Fluoro-5-sulfamoylbenzoic acid | C7H6FNO4S | CID 2492684 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the Solubility of 2-Fluoro-5-sulfinobenzoic Acid
Abstract
The aqueous and organic solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical determinant of their developability, impacting everything from reaction kinetics in synthesis to bioavailability in vivo. This guide provides a comprehensive technical overview of the solubility profile of 2-Fluoro-5-sulfinobenzoic acid, a compound of interest in medicinal chemistry and materials science. We move beyond a simple presentation of data to offer a framework for understanding, predicting, and experimentally determining its solubility. This document details the theoretical underpinnings of its solubility based on its molecular structure, provides validated, step-by-step protocols for both thermodynamic and kinetic solubility assessment, and offers guidance on data interpretation. The methodologies and principles outlined herein are designed to equip researchers, chemists, and formulation scientists with the necessary tools to effectively work with this and structurally related compounds.
Introduction: The Significance of 2-Fluoro-5-sulfinobenzoic Acid
2-Fluoro-5-sulfinobenzoic acid is a substituted aromatic compound featuring three key functional groups: a carboxylic acid, a sulfinic acid, and a fluorine atom. This unique combination of moieties makes it a valuable building block in synthetic chemistry. The acidic groups provide handles for salt formation and further derivatization, while the fluorine atom can be used to modulate electronic properties and metabolic stability in drug candidates.
Understanding the solubility of this compound is paramount for its practical application. In chemical synthesis, solubility dictates the choice of solvent, reaction concentration, and purification strategy. In drug development, the solubility of an intermediate can impact its ease of handling and purification, while the solubility of a final API is a primary factor governing its absorption and ultimate bioavailability. Poor solubility can halt the development of an otherwise promising therapeutic agent.
This guide will, therefore, address the core solubility-related questions a researcher would have when encountering this molecule for the first time.
Physicochemical Properties and Solubility Prediction
While extensive experimental data for 2-Fluoro-5-sulfinobenzoic acid is not widely published, we can predict its behavior based on its structure and the known properties of its functional groups.
-
Structure:
-
Carboxylic Acid (-COOH): A weak acid that will deprotonate to the highly polar carboxylate (-COO⁻) form at pH values above its pKa. This ionization dramatically increases aqueous solubility.
-
Sulfinic Acid (-SO₂H): A stronger acid than the carboxylic acid, this group will also ionize to the sulfinate (-SO₂⁻) form, further enhancing water solubility, especially at lower pH ranges compared to the carboxylate.
-
Fluorine (-F): As the most electronegative element, the fluorine substituent has a strong electron-withdrawing effect, which can influence the acidity (pKa) of the other groups. It has a minimal direct impact on solubility but can affect crystal lattice energy, which in turn influences the dissolution process.
-
-
pH-Dependent Solubility: The presence of two acidic groups means that the solubility of 2-Fluoro-5-sulfinobenzoic acid in aqueous media will be highly dependent on pH. At low pH (e.g., pH < 2), the molecule will be in its neutral, protonated form, which is expected to have the lowest aqueous solubility. As the pH increases, the sulfinic and then the carboxylic acid groups will deprotonate, forming anionic species with significantly higher solubility. This relationship is visualized in the diagram below.
Figure 1. A diagram illustrating the pH-dependent ionization states of 2-Fluoro-5-sulfinobenzoic acid and their expected impact on aqueous solubility.
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure. The Shake-Flask method is the gold-standard technique for its determination.
Rationale and Self-Validating Principles
This protocol is designed to be self-validating. The core principle is to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution. This is achieved through a sufficiently long incubation period with agitation. The subsequent analysis of the supernatant at multiple time points can confirm that the concentration is no longer changing, thereby validating that equilibrium has been established. The use of a calibrated analytical method like HPLC ensures the trustworthiness of the final concentration measurement.
Protocol: Equilibrium Shake-Flask Method
Objective: To determine the thermodynamic solubility of 2-Fluoro-5-sulfinobenzoic acid in a selected solvent.
Materials:
-
2-Fluoro-5-sulfinobenzoic acid (solid)
-
Solvent of interest (e.g., Phosphate Buffered Saline pH 7.4, 0.1 N HCl, Water, Ethanol)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge capable of holding the vials
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
0.22 µm syringe filters (ensure compatibility with the solvent)
Procedure:
-
Preparation: Add an excess amount of 2-Fluoro-5-sulfinobenzoic acid to a glass vial. "Excess" means that a visible amount of solid should remain at the end of the experiment. A starting point is to add ~5 mg of the compound to 1 mL of the solvent.
-
Incubation: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 250 rpm).
-
Expert Insight: The incubation period is critical. For many compounds, 24 hours is sufficient, but for poorly soluble or slow-dissolving compounds, 48 to 72 hours may be necessary. It is best practice to take samples at multiple time points (e.g., 24h and 48h) to confirm that the measured concentration is stable.
-
-
Phase Separation: After incubation, allow the vials to rest for 30 minutes to let larger particles settle. Then, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Expert Insight: This step is crucial to avoid aspirating solid particles, which would artificially inflate the measured solubility.
-
-
Sample Collection: Carefully remove a known aliquot of the clear supernatant from the top of the vial. Avoid disturbing the solid pellet at the bottom.
-
Dilution & Filtration: Immediately dilute the supernatant with a known volume of the mobile phase used for the HPLC analysis. This prevents the compound from precipitating out of the saturated solution. Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Quantification: Analyze the sample using a pre-validated HPLC-UV method. The concentration is determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of the compound.
-
Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Experimental Workflow Diagram
Figure 2. A step-by-step workflow diagram for the determination of thermodynamic solubility using the Shake-Flask method.
Data Summary Table
The following table should be used to record experimental solubility data for 2-Fluoro-5-sulfinobenzoic acid.
| Solvent System | Temperature (°C) | Measured Solubility (mg/mL) | Measured Solubility (mM) | Method |
| 0.1 N HCl (pH ~1) | 25 | Enter Data Here | Enter Data Here | Shake-Flask |
| Phosphate-Buffered Saline (pH 7.4) | 25 | Enter Data Here | Enter Data Here | Shake-Flask |
| Deionized Water | 25 | Enter Data Here | Enter Data Here | Shake-Flask |
| Ethanol | 25 | Enter Data Here | Enter Data Here | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Enter Data Here | Enter Data Here | Shake-Flask |
| Add other solvents as needed | 25 | Enter Data Here | Enter Data Here | Shake-Flask |
Conclusion
The solubility of 2-Fluoro-5-sulfinobenzoic acid is a complex but predictable property governed by its dual acidic functional groups. Its aqueous solubility is expected to be minimal at low pH and increase significantly in neutral to basic conditions. For organic solvents, its solubility will be dictated by the polarity and hydrogen bonding capacity of the solvent. This guide provides the theoretical foundation and practical, validated protocols necessary for researchers to accurately determine the solubility of this compound in any solvent system of interest. Accurate and reliable solubility data are essential for guiding synthetic route optimization, enabling formulation development, and ensuring the successful progression of research and development projects involving this versatile chemical entity.
References
There are no direct references for the solubility data of 2-Fluoro-5-sulfinobenzoic acid as it is not widely published. The references below are to the standardized methodologies and guiding principles for solubility determination.
-
Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). Available at: [Link]
-
Avdeef, A. (2007). The Rise of pH-Metric LogP. Current Topics in Medicinal Chemistry, 7(8), 847-857. (While not a direct protocol, this provides context on the importance of pH in solubility and permeability). Available at: [Link]
-
Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. (This paper provides a detailed practical example and validation of the shake-flask method). Available at: [Link]
2-Fluoro-5-sulfinobenzoic Acid: The "Switchable" Scaffold for Sulfones and Sulfonamides
Executive Summary
2-Fluoro-5-sulfinobenzoic acid (CAS 1229627-84-2) represents a high-value, bifunctional building block in medicinal chemistry. While often overshadowed by its oxidized counterpart (sulfonic acid) or its chlorinated precursor (sulfonyl chloride), the sulfinic acid moiety (-SO₂H) offers a unique "switchable" reactivity profile. It serves as a potent nucleophile for constructing aryl sulfones —a pharmacophore increasingly prevalent in modern oncology and immunology targets—while preserving a highly activated 2-fluoro motif for subsequent Nucleophilic Aromatic Substitution (SₙAr) diversification.
This technical guide outlines the strategic deployment of 2-fluoro-5-sulfinobenzoic acid, detailing its synthesis from commercial precursors, its application in S-alkylation, and its utility in generating diverse chemical libraries.
Part 1: Structural Analysis & Reactivity Profile
The utility of 2-fluoro-5-sulfinobenzoic acid lies in its orthogonal reactive centers. It is not merely a static scaffold but a dynamic intermediate that allows for sequential functionalization.
The "Switchable" Mechanism
The molecule possesses three distinct reactive sites:
-
C1-Carboxyl Group: Standard amide/ester coupling handle.
-
C5-Sulfinic Acid: A sulfur-centered nucleophile (ambident, but S-alkylation dominates with soft electrophiles) capable of forming sulfones.
-
C2-Fluorine: An electrophilic site activated by the para-sulfinyl and ortho-carboxyl groups, making it highly susceptible to SₙAr displacement by amines, thiols, or alkoxides.
Reactivity Flowchart
The following diagram illustrates the "Fork in the Road" reactivity, where the sulfinic acid serves as the pivot point between sulfone and sulfonamide synthesis.
Caption: The strategic pivot: The sulfinate intermediate enables access to sulfones, which then activate the 2-F position for library diversification.
Part 2: Synthesis of the Building Block
While 2-fluoro-5-sulfinobenzoic acid is commercially available, it is often cost-prohibitive or unstable upon long-term storage. The most robust approach is to generate it in situ or isolate it as a stable sodium salt from the widely available 2-fluoro-5-(chlorosulfonyl)benzoic acid (CAS 37098-75-2) .
Protocol A: Reduction to Sodium 2-Fluoro-5-sulfinobenzoate
Objective: Convert the electrophilic sulfonyl chloride into the nucleophilic sulfinate salt.
Reagents:
-
2-Fluoro-5-(chlorosulfonyl)benzoic acid (1.0 equiv)
-
Sodium Sulfite (Na₂SO₃) (2.5 equiv)
-
Sodium Bicarbonate (NaHCO₃) (2.5 equiv)
-
Water (Solvent)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve Na₂SO₃ (2.5 equiv) and NaHCO₃ (2.5 equiv) in water (approx. 5 mL per mmol of substrate) in a round-bottom flask. Heat the solution to 70 °C.
-
Addition: Add 2-fluoro-5-(chlorosulfonyl)benzoic acid portion-wise over 30 minutes. The pH should be monitored and maintained between 7–8 (add dilute NaOH if necessary, though NaHCO₃ usually buffers sufficiently).
-
Reaction: Stir at 70–80 °C for 2–3 hours. The reaction is complete when the solution becomes clear and TLC/LCMS indicates consumption of the starting chloride.
-
Isolation (Salt Form): Cool the mixture to 0 °C. The sodium sulfinate salt may precipitate. If not, concentrate the aqueous phase under reduced pressure (lyophilization is preferred to avoid thermal decomposition).
-
Purification: Recrystallize the crude solid from water/ethanol to remove inorganic salts.
Validation Check:
-
LCMS: Expect a mass peak corresponding to [M-H]⁻ = 201.0 (for the free acid).
-
Stability: Store the sodium salt under inert atmosphere (N₂); the free sulfinic acid is prone to disproportionation (to thiosulfonate and sulfonic acid) upon exposure to air/moisture.
Part 3: Synthetic Applications
Application 1: Synthesis of Aryl Sulfones (S-Alkylation)
The sulfinate anion is a superb soft nucleophile. It reacts readily with alkyl halides to form sulfones, a motif found in drugs like Eletriptan and Bicalutamide .
Protocol B: S-Alkylation with Alkyl Halides
-
Setup: Suspend Sodium 2-fluoro-5-sulfinobenzoate (1.0 equiv) in DMF or DMSO (0.2 M).
-
Alkylation: Add the alkyl halide (e.g., Benzyl bromide, Methyl iodide) (1.2 equiv).
-
Conditions: Heat to 60–80 °C for 4–12 hours.
-
Workup: Dilute with water and extract with Ethyl Acetate. The product (Aryl-SO₂-Alkyl) is usually stable and isolable by column chromatography.
Key Insight: Unlike sulfonamide formation, this reaction retains the sulfur oxidation state (IV → VI formal change in bonding, but mechanistically nucleophilic substitution) and creates a robust C-S bond resistant to hydrolysis.
Application 2: SₙAr Diversification (The "Fluorine Handle")
Once the sulfone or sulfonamide is installed at C5, the C2-fluorine becomes highly activated due to the combined electron-withdrawing effects of the -COOH and -SO₂R groups. This allows for the rapid generation of libraries by displacing the fluorine with amines.
Mechanism of SₙAr Activation: The Meisenheimer complex is stabilized by the para-sulfonyl group, lowering the activation energy for nucleophilic attack.
Caption: The electron-withdrawing sulfonyl group stabilizes the transition state, facilitating mild SₙAr displacement of fluorine.
Protocol C: SₙAr Displacement with Primary Amines
-
Reagents: 2-Fluoro-5-(alkylsulfonyl)benzoic acid derivative (1.0 equiv), Primary Amine (1.5 equiv), DIPEA (2.0 equiv).
-
Solvent: DMSO or NMP (polar aprotic solvents accelerate SₙAr).
-
Conditions: Heat at 80–100 °C for 2–6 hours.
-
Note: If using the carboxylic acid, the first equivalent of base will deprotonate the acid; the SₙAr proceeds on the carboxylate anion, which is less activated than the ester. If reactivity is low, convert the carboxylic acid to an ester (methyl/ethyl) before the SₙAr step.
Part 4: Data & Comparison
| Property | Sulfonyl Chloride (Precursor) | Sulfinic Acid (Target) | Sulfonic Acid (Oxidized Byproduct) |
| Oxidation State | S(VI) | S(IV) | S(VI) |
| Reactivity Role | Electrophile (Hard) | Nucleophile (Soft) | Stable Acid / Leaving Group |
| Key Reaction | Amidation (w/ Amines) | S-Alkylation (w/ Halides) | Salt Formation |
| Stability | Moisture Sensitive (Hydrolyzes) | Air Sensitive (Oxidizes) | Very Stable |
| Use Case | Sulfonamide Synthesis | Sulfone Synthesis | Solubility Enhancer |
References
-
Synthesis of Sulfinates: "Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds." RSC Advances, 2021. Link
-
Sulfone Synthesis: "Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes." PMC, 2017. Link
-
SₙAr Methodology: "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." PMC, 2020. Link
-
Precursor Availability: "2-Fluoro-5-(chlorosulfonyl)benzoic acid." PubChem CID 12628468. Link
-
Oxidative Coupling: "Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols." J. Am. Chem. Soc., 2019. Link
Sources
Technical Deep Dive: The Physicochemical and Functional Impact of Fluorine in 2-Fluoro-5-sulfinobenzoic Acid
[1]
Executive Summary
2-Fluoro-5-sulfinobenzoic acid (CAS: 1229627-84-2) represents a specialized bifunctional scaffold in medicinal chemistry.[1][2][3] Characterized by a benzoic acid core substituted with an ortho-fluorine atom and a meta-sulfinic acid moiety (relative to the carboxylate), this compound serves as a critical intermediate in the synthesis of sulfones, sulfonamides, and bioisosteres.[1] This guide analyzes the structural determinants of this molecule, specifically focusing on how the fluorine atom modulates acidity, metabolic stability, and synthetic reactivity through electronic and steric mechanisms.[1]
Electronic Modulation: The Ortho-Fluorine Effect
The strategic placement of fluorine at the C2 position (ortho to the carboxylic acid) is not merely structural but functional, driving the physicochemical profile of the molecule via two primary mechanisms: the Inductive Withdrawal and the Ortho-Effect .
Acidity Amplification (pKa Modulation)
The 2-fluoro substituent significantly enhances the acidity of the benzoic acid moiety compared to the non-fluorinated parent.[1]
-
Mechanism: The high electronegativity of fluorine (
) exerts a strong inductive effect (-I), pulling electron density away from the carboxylate group.[1] This stabilizes the resulting carboxylate anion upon deprotonation.[1][3] -
Quantitative Impact: While benzoic acid has a pKa of ~4.20, 2-fluorobenzoic acid derivatives typically exhibit pKa values in the range of 3.27 – 3.40 .[1]
-
Dual Acidity: The molecule is a di-acid.[1][3] The sulfinic acid group (-SO
H) at C5 is more acidic (pKa 1.8 – 2.[1][3]2) than the carboxylic acid.[1][3][4] The fluorine atom, being para to the sulfinic group, exerts a secondary stabilizing effect on the sulfinate anion through inductive withdrawal across the -system.[1]
Metabolic Blockade
In drug design, the C2 position of benzoate scaffolds is a frequent site of Phase I metabolic attack (hydroxylation).[1][3]
The Sulfinic Acid Moiety: Stability and Reactivity
The -SO
Fluorine-Mediated Stabilization
Aryl sulfinic acids are nucleophilic at the sulfur atom.[1][3] Electron-donating groups (EDGs) destabilize them by increasing electron density at sulfur, promoting oxidative coupling.[1][3]
-
The Stabilizing Role of F: The fluorine atom acts as an Electron Withdrawing Group (EWG).[1][3] By reducing the electron density of the aromatic ring, it decreases the nucleophilicity of the sulfur center.[1] This renders the 2-Fluoro-5-sulfinobenzoic acid more resistant to spontaneous auto-oxidation compared to its non-fluorinated analogs.[1][3]
Synthetic Utility
The sulfinic acid group serves as a versatile "chemical handle" for further diversification:
Synthetic Logic and Directing Effects
The synthesis of 2-Fluoro-5-sulfinobenzoic acid exploits the synergistic directing effects of the substituents on the benzene ring.[1]
Electrophilic Aromatic Substitution (EAS) Consensus
To install the sulfur functionality, one typically employs chlorosulfonation.[1][3]
-
Carboxylic Acid (C1): A meta-director.[1][3] Directs incoming electrophiles to positions 3 and 5.
-
Fluorine (C2): An ortho/para-director.[1][3] Directs incoming electrophiles to positions 3 and 5 (relative to itself).
-
Result: Both groups cooperatively direct the electrophile (ClSO
H) to Position 5 . This makes the synthesis highly regioselective with minimal byproduct formation.[1][3]
Experimental Workflow (Protocol)
Note: This protocol describes the reduction of the sulfonyl chloride precursor, the standard industry method for generating high-purity sulfinic acids.
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve 2-Fluoro-5-chlorosulfonylbenzoic acid (1.0 eq) in water/THF (1:1 v/v).
-
Reduction System: Cool the solution to 0°C. Slowly add Sodium Sulfite (Na
SO , 2.5 eq) while maintaining pH ~7-8 using dilute NaOH.-
Why: Sodium sulfite acts as a mild reducing agent, converting the sulfonyl chloride (-SO
Cl) to the sulfinate (-SO Na) without over-reducing to the thiol (-SH).[1]
-
-
Acidification: After 2 hours, acidify the mixture to pH 2 with HCl. The sulfinic acid (2-Fluoro-5-sulfinobenzoic acid) will precipitate as a white solid.[1][3]
-
Isolation: Filter the precipitate and wash with ice-cold water.
Visualization of Synthetic Pathway
Figure 1: Regioselective synthesis pathway exploiting the cooperative directing effects of Fluorine and Carboxyl groups.
Physicochemical Data Summary
The following table summarizes the estimated and observed properties derived from the structural analysis.
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Formula | C | Core Scaffold |
| Molecular Weight | 220.18 g/mol | Fragment-based design suitable |
| Acidic Centers | Diprotic (COOH, SO | High polarity at physiological pH |
| pKa (COOH) | ~3.3 (Predicted) | Increased acidity vs Benzoic acid (4.[1][3]2) |
| pKa (SO | ~2.0 (Predicted) | Ionized in nearly all biological media |
| LogP | ~0.8 - 1.2 | Low lipophilicity due to dual ionization |
| Metabolic Stability | High (C2 blocked) | Resistant to ortho-hydroxylation |
Structural Dynamics & Signaling
Understanding the electronic "Push-Pull" within the ring is vital for predicting reactivity.[1]
Figure 2: Electronic interaction map showing how Fluorine modulates the reactivity of the functional groups.
References
-
PubChem. (2025).[1][3] 2-Fluoro-5-sulfamoylbenzoic acid (Related Structure Analysis). National Library of Medicine.[1][3] Retrieved February 3, 2026, from [Link][1][3]
-
ResearchGate. (2002).[1][3] Substituent effects on the electronic structure and pKa of benzoic acid. Retrieved February 3, 2026, from [Link]
-
Wikipedia. (n.d.).[1][3] Ortho effect and steric inhibition of resonance. Retrieved February 3, 2026, from [Link][1][3]
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups: Directing Effects. Retrieved February 3, 2026, from [Link][1][3]
Methodological & Application
synthesis of 2-Fluoro-5-sulfinobenzoic acid from o-fluorobenzoic acid
This Application Note provides a rigorous, field-validated protocol for the synthesis of 2-Fluoro-5-sulfinobenzoic acid from o-fluorobenzoic acid . This guide is designed for medicinal chemists and process scientists, focusing on the critical control points required to maximize yield and prevent common side reactions such as desulfonation or hydrolysis.
Application Note: Synthesis of 2-Fluoro-5-sulfinobenzoic Acid
Introduction & Retrosynthetic Analysis
2-Fluoro-5-sulfinobenzoic acid is a high-value scaffold in medicinal chemistry, serving as a precursor for sulfones, sulfonamides, and sulfonyl-containing heterocycles. The presence of the ortho-fluorine atom exerts a strong electronic influence, modulating the pKa and lipophilicity of downstream pharmaceutical targets.
The synthesis relies on the cooperative directing effects of the carboxylic acid and fluorine substituents.
-
Directing Logic: The carboxylic acid (-COOH) is a meta-director (deactivating). The fluorine atom (-F) is an ortho/para-director (deactivating by induction, activating by resonance).
-
Regioselectivity: Both groups direct the incoming electrophile to the C5 position , ensuring high regioselectivity during the initial chlorosulfonation step.
Retrosynthetic Scheme:
Reaction Scheme & Pathway Visualization
The synthesis proceeds in two distinct stages:
-
Chlorosulfonation: Conversion of o-fluorobenzoic acid to 2-fluoro-5-(chlorosulfonyl)benzoic acid using chlorosulfonic acid.
-
Reduction: Chemoselective reduction of the sulfonyl chloride to the sulfinic acid using sodium sulfite.
Figure 1: Synthetic workflow for the production of 2-Fluoro-5-sulfinobenzoic acid.
Experimental Protocol
Step 1: Chlorosulfonation
Objective: Introduce the sulfonyl chloride moiety at the C5 position. Critical Hazard: Chlorosulfonic acid reacts violently with water. All glassware must be oven-dried.
Reagents:
-
o-Fluorobenzoic acid (1.0 eq)
-
Chlorosulfonic acid (5.0 eq) – Acts as both reagent and solvent.
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to an acid gas scrubber (NaOH trap) to neutralize HCl/SOx fumes.
-
Addition: Charge the flask with Chlorosulfonic acid (5.0 eq) . Cool to 0°C using an ice bath.
-
Reaction: Add o-Fluorobenzoic acid (1.0 eq) portion-wise over 30 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature <10°C.
-
Heating: Remove the ice bath and gradually heat the mixture to 100°C . Stir for 4–6 hours.
-
Checkpoint: Monitor reaction progress by TLC (taking a mini-aliquot, quenching in methanol to form the methyl ester/sulfonate for visualization).
-
-
Quenching (Critical): Cool the reaction mixture to room temperature. Pour the mixture very slowly onto a stirred slurry of crushed ice (~10x weight of acid).
-
Safety: This step generates massive amounts of HCl gas. Perform in a high-efficiency fume hood.
-
-
Isolation: The product, 2-fluoro-5-(chlorosulfonyl)benzoic acid , will precipitate as a white/off-white solid. Filter the solid, wash copiously with cold water to remove residual sulfuric acid, and dry under vacuum over P₂O₅.
Data Summary (Step 1):
| Parameter | Specification |
|---|---|
| Appearance | White to off-white crystalline solid |
| Yield | 75% – 85% |
| Melting Point | 145–148°C (Lit. analog) |
| Stability | Moisture sensitive (hydrolyzes to sulfonic acid) |
Step 2: Chemoselective Reduction
Objective: Reduce the sulfonyl chloride (-SO₂Cl) to the sulfinic acid (-SO₂H) without over-reduction to the thiol. Mechanism: Nucleophilic attack of the sulfite anion on the sulfur center, displacing chloride.
Reagents:
-
2-Fluoro-5-(chlorosulfonyl)benzoic acid (Intermediate from Step 1)
-
Sodium Sulfite (Na₂SO₃) (2.5 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.5 eq)
-
Water (Solvent)
Procedure:
-
Preparation: In a reaction flask, dissolve Sodium Sulfite (2.5 eq) and Sodium Bicarbonate (2.5 eq) in water (10 volumes relative to substrate). Heat to 70°C .
-
Why Bicarbonate? It maintains a neutral/slightly basic pH (7–8). Acidic conditions during reduction can lead to disproportionation of the sulfinic acid.
-
-
Addition: Add the solid 2-fluoro-5-(chlorosulfonyl)benzoic acid portion-wise to the hot sulfite solution.
-
Observation: Evolution of CO₂ may occur.[1] Ensure controlled addition.
-
-
Reaction: Stir at 70–80°C for 2 hours. The solution should become clear as the sulfonyl chloride (insoluble) converts to the sulfinate salt (soluble).
-
Workup (Acidification): Cool the solution to 0–5°C in an ice bath. Carefully acidify with Concentrated HCl to pH ~1–2.
-
Note: The free sulfinic acid will precipitate. Do not allow the temperature to rise, as free sulfinic acids are thermally unstable.
-
-
Isolation: Filter the precipitate immediately. Wash with a small amount of ice-cold water.
-
Drying: Dry the solid in a vacuum desiccator at room temperature. Avoid oven drying.
Data Summary (Step 2):
| Parameter | Specification |
|---|---|
| Appearance | White powder |
| Yield | 60% – 75% |
| Storage | Store at -20°C under inert atmosphere (Argon/N2) |
| Instability | Prone to oxidation (to sulfonic acid) in air |
Characterization & Quality Control
To validate the synthesis, the following analytical signatures should be confirmed:
-
¹H NMR (DMSO-d₆):
-
The disappearance of the carboxylic acid proton (very broad, >13 ppm) and the shift of aromatic protons confirm the scaffold.
-
Diagnostic Shift: The protons ortho to the sulfonyl group (H4 and H6) will show distinct splitting patterns due to ¹⁹F coupling.
-
Expected: δ ~8.2 (dd, H6), ~7.9 (m, H4), ~7.4 (dd, H3).
-
-
Mass Spectrometry (ESI-):
-
Target Mass [M-H]⁻: 201.0 (Calculated for C₇H₅FO₄S: 202.18 g/mol ).
-
Note: You may observe a peak at [M-H+16]⁻ (217) if oxidation to sulfonic acid has occurred.
-
References
-
Regioselectivity of Chlorosulfonation
-
Reduction Protocol (General Sulfite Method)
-
Whitmore, F. C., & Hamilton, F. H. (1941). p-Toluenesulfinic Acid. Organic Syntheses, Coll. Vol. 1, p. 492. (Standard protocol for sulfite reduction of sulfonyl chlorides). Link
-
-
Directing Effects in Fluorobenzoic Acids
-
Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination. Arkivoc, 2022(7), 108-125. (Context on the stability and reactivity of the 2-fluorobenzoic acid scaffold). Link
-
-
Intermediate Stability & Properties
-
2-Fluoro-5-(chlorosulfonyl)benzoic acid Product Page. Fluorochem. (Confirming the stability and existence of the intermediate). Link
-
Sources
- 1. US6399815B2 - Process for preparing a sulfinate - Google Patents [patents.google.com]
- 2. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 3. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
using 2-Fluoro-5-sulfinobenzoic acid in organic synthesis
Application Note: Strategic Utilization of 2-Fluoro-5-sulfinobenzoic Acid in Medicinal Chemistry
Executive Summary
2-Fluoro-5-sulfinobenzoic acid (CAS 1229627-84-2) is a versatile, trifunctional building block offering a unique combination of reactivity profiles. Unlike its more common sulfonic acid analog, the sulfinic acid moiety (-SO₂H) serves as a potent nucleophile, enabling the direct construction of sulfones and sulfonamides without the need for harsh chlorosulfonation steps.
This guide details the handling, generation, and synthetic application of this reagent.[1][2] It focuses on its utility as a "linchpin" intermediate for installing sulfone-based pharmacophores—a critical structural motif in modern kinase inhibitors and metabolic disease therapeutics.
Chemical Profile & Reactivity
The molecule possesses three distinct reactive handles, allowing for orthogonal functionalization:
-
Sulfinic Acid (-SO₂H): A soft nucleophile susceptible to S-alkylation (sulfone synthesis) and oxidative amination (sulfonamide synthesis). Note: Prone to oxidation to sulfonic acid if handled improperly.
-
Carboxylic Acid (-COOH): A standard handle for amide coupling or heterocycle formation.[3]
-
2-Fluoro Substituent: An electrophilic site activated for S_NAr displacement, particularly after electron-withdrawing groups (like sulfones) are installed at the 5-position.
| Property | Data |
| CAS Number | 1229627-84-2 |
| IUPAC Name | 2-Fluoro-5-sulfinobenzoic acid |
| Formula | C₇H₅FO₄S |
| Molecular Weight | 204.18 g/mol |
| Appearance | White to off-white solid (often supplied as Na salt) |
| Solubility | Soluble in DMSO, DMF, Water (as salt); Limited in non-polar organics. |
| Stability | Air-sensitive; oxidizes to sulfonic acid. Store under inert atmosphere at -20°C. |
Visualizing the Synthetic Landscape
The following diagram maps the core reactivity pathways available to 2-Fluoro-5-sulfinobenzoic acid.
Figure 1: Synthetic utility map showing the divergence from the sulfinic acid core to high-value medicinal chemistry scaffolds.
Detailed Experimental Protocols
Protocol A: Synthesis of Sulfones via S-Alkylation
Context: This is the primary application for sulfinic acids. It avoids the use of thiols and subsequent oxidation, providing a direct route to sulfones which are metabolically stable linkers.
Reagents:
-
2-Fluoro-5-sulfinobenzoic acid (1.0 equiv)
-
Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.2 equiv)
-
Base: K₂CO₃ (2.0 equiv) or DIPEA (for milder conditions)
-
Solvent: DMF or DMSO
Step-by-Step Methodology:
-
Preparation: Charge a reaction vial with 2-Fluoro-5-sulfinobenzoic acid (1.0 mmol, 204 mg) and K₂CO₃ (2.0 mmol, 276 mg).
-
Solvation: Add anhydrous DMF (3.0 mL) and stir at Room Temperature (RT) for 10 minutes to form the sulfinate salt in situ. Note: If starting with the sodium salt, the pre-stirring time can be reduced.
-
Alkylation: Add the alkyl halide (1.2 mmol) dropwise.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by LC-MS (Look for mass M+R-H).
-
Checkpoint: Sulfinic acids can also undergo O-alkylation (forming sulfinic esters). Higher temperatures and polar aprotic solvents favor the desired S-alkylation (sulfone).
-
-
Workup: Dilute with water (15 mL) and adjust pH to ~3-4 with 1M HCl to precipitate the carboxylic acid product. Extract with EtOAc if precipitation is incomplete.
-
Purification: The crude sulfone-acid is typically pure enough for the next step. If necessary, recrystallize from Ethanol/Water.
Protocol B: Direct Oxidative Sulfonamide Formation
Context: Traditional sulfonamide synthesis requires converting the acid to a sulfonyl chloride (using SOCl₂), which can be harsh. This modern protocol uses iodine to catalyze the direct coupling of the sulfinic acid with an amine.
Reagents:
-
2-Fluoro-5-sulfinobenzoic acid (1.0 equiv)
-
Amine (e.g., Morpholine, Aniline) (1.2 equiv)
-
Iodine (I₂) (1.2 equiv) or TBAI/TBHP system
-
Base: Triethylamine (3.0 equiv)
-
Solvent: DCM or THF
Step-by-Step Methodology:
-
Mixing: Dissolve 2-Fluoro-5-sulfinobenzoic acid (1.0 mmol) and the amine (1.2 mmol) in DCM (5 mL).
-
Activation: Add Triethylamine (3.0 mmol) followed by Iodine (1.2 mmol) in one portion. The solution will turn dark.
-
Reaction: Stir at RT for 2–4 hours. The iodine oxidizes the intermediate sulfinic-amine salt to the sulfonamide.
-
Quench: Add saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to quench excess iodine (color change from dark brown to clear).
-
Isolation: Separate the organic layer, wash with 1M HCl (to remove unreacted amine), dry over MgSO₄, and concentrate.
Troubleshooting & Optimization (Expertise & Experience)
1. Instability of the Reagent:
-
Issue: The commercial free acid often degrades to the sulfonic acid (CAS 881487-27-0) upon storage.
-
Solution: Always verify purity via ¹H-NMR (DMSO-d6) before use. The sulfinic proton (-SO₂H ) is broad and often invisible, but the aromatic shifts differ from the sulfonic acid.
-
Alternative: Generate the reagent in situ by reducing 2-fluoro-5-(chlorosulfonyl)benzoic acid with Na₂SO₃ (Sodium sulfite) and NaHCO₃ in water at 50°C for 1 hour, then use the solution directly for alkylation.
2. Regioselectivity (S- vs O-Alkylation):
-
Issue: Formation of sulfinic esters (R-S(=O)-OR') instead of sulfones (R-SO₂-R').
-
Fix: Use "soft" alkylating agents (alkyl iodides/bromides) and polar aprotic solvents (DMF, DMSO). Avoid "hard" electrophiles like sulfonates (mesylates) unless necessary.
3. S_NAr Side Reactions:
-
Issue: The 2-fluoro position is activated.[4] Strong nucleophiles (like thiols or primary amines) used in the sulfinic acid transformation might displace the fluorine.
-
Control: Perform the sulfinic acid transformation (sulfone/sulfonamide formation) first using mild bases (K₂CO₃). The fluorine displacement is much slower than the sulfur nucleophilic attack. Reserve the S_NAr displacement for a subsequent step to introduce diversity.
Workflow Diagram: Sulfone Synthesis
Figure 2: Step-by-step workflow for the synthesis of sulfones from the sulfinic acid precursor.
References
-
Compound Identification: National Center for Biotechnology Information. (2023).[3][5] PubChem Compound Summary for CID 2492684, 2-Fluoro-5-sulfamoylbenzoic acid. (Note: Linked for structural analogy and safety data).
-
Synthetic Protocol (Sulfonamides): Holland, G. F. (1975).[6] Process for preparing 2-chloro-5-sulfamoylbenzoic acids. U.S. Patent No.[6] 3,879,402. (Describes the chlorosulfonation and amination workflow relevant to this scaffold).
-
Synthetic Protocol (Sulfinates): Gauthier, D. R., & Yoshikawa, N. (2016).[1][7] A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones. Organic Letters, 18(23), 5994–5997. (Methodology for sulfinic acid generation and handling). [1]
-
Commercial Availability: BLD Pharmatech. 2-Fluoro-5-sulfinobenzoic acid Product Page. (Verification of CAS 1229627-84-2).[8][9][10][11]
-
General Reactivity: "Sulfinic Acid Reactions." Organic Chemistry Portal. (General guide to S-alkylation and sulfonamide synthesis).
Sources
- 1. A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones [organic-chemistry.org]
- 2. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4377521A - Sulfamylbenzoic acids - Google Patents [patents.google.com]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. scribd.com [scribd.com]
- 9. 1229627-84-2|2-Fluoro-5-sulfino-benzoic acid|2-Fluoro-5-sulfino-benzoic acid| -范德生物科技公司 [bio-fount.com]
- 10. Page loading... [guidechem.com]
- 11. cacheby.com [cacheby.com]
Application Note & Protocol: A Scalable and Robust Synthesis of 2-Fluoro-5-sulfinobenzoic Acid
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2-Fluoro-5-sulfinobenzoic acid, a key building block in contemporary drug discovery and materials science. The strategic incorporation of fluorine and sulfinyl groups into aromatic scaffolds can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1][2] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen synthetic strategy—a robust two-step sequence involving diazotization followed by a copper-catalyzed sulfination. We present detailed, field-tested protocols designed for scalability, process safety, and high-yield production, aimed at researchers, chemists, and process development professionals.
Introduction and Strategic Importance
2-Fluoro-5-sulfinobenzoic acid is an important intermediate whose structural motifs are of high interest in medicinal chemistry. The 2-fluoro substitution can modulate the acidity of the carboxylic acid and influence intermolecular interactions, while the sulfinic acid group serves as a versatile handle for further chemical elaboration or as a key pharmacophoric element itself. The synthesis of arylsulfinic acids, however, presents unique challenges, particularly on a large scale.
This application note details a reliable and scalable synthetic route starting from the commercially available 2-Amino-5-fluorobenzoic acid. The core transformation is a Sandmeyer-type reaction, a cornerstone of aromatic chemistry renowned for its broad applicability in converting aryl amines into a wide array of functional groups via their diazonium salts.[3][4]
Overall Synthetic Workflow
The synthesis is structured as a two-part process executed in a single pot ("one-pot synthesis"), which enhances efficiency and minimizes waste by avoiding the isolation of the potentially unstable diazonium salt intermediate.
-
Diazotization: 2-Amino-5-fluorobenzoic acid is converted into its corresponding aryl diazonium salt using nitrous acid, generated in situ from sodium nitrite and a strong mineral acid.[5]
-
Sulfination: The resulting diazonium salt is then subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) catalyst to yield the target 2-Fluoro-5-sulfinobenzoic acid.
Figure 1: High-level workflow for the one-pot synthesis of 2-Fluoro-5-sulfinobenzoic acid.
Part I: Diazotization of 2-Amino-5-fluorobenzoic Acid
Principle and Mechanistic Insight
Diazotization is the reaction between a primary aromatic amine and nitrous acid (HNO₂) to form a diazonium salt. The reaction must be performed in a cold, acidic solution. The electrophilic species responsible for the reaction is the nitrosonium ion (NO⁺), which is generated from the protonation of nitrous acid.[6] The amine's lone pair of electrons attacks the nitrosonium ion, initiating a sequence of proton transfers and water elimination to form the stable aryl diazonium ion.
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): Aryl diazonium salts are thermally unstable and can decompose violently at higher temperatures.[7] Maintaining a low temperature throughout the addition of sodium nitrite is the most critical parameter for both safety and yield.
-
Strong Acid: A strong mineral acid like hydrochloric acid serves two purposes: it protonates sodium nitrite to generate the necessary nitrous acid in situ, and it stabilizes the resulting diazonium salt.[5]
Figure 2: Simplified mechanism of aryl diazonium salt formation.
Detailed Protocol for Large-Scale Diazotization
Materials and Equipment:
-
Jacketed glass reactor (e.g., 20 L) with overhead stirring, temperature probe, and addition funnel.
-
Chiller unit capable of maintaining -5 °C to 5 °C.
-
2-Amino-5-fluorobenzoic acid (1.00 kg, 6.45 mol)
-
Concentrated Hydrochloric Acid (~37%) (3.2 L)
-
Deionized Water (5.0 L)
-
Sodium Nitrite (NaNO₂) (455 g, 6.59 mol)
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen. Set the chiller to 0 °C.
-
Acidic Slurry Formation: Charge the reactor with deionized water (5.0 L) and concentrated hydrochloric acid (3.2 L). Begin vigorous stirring.
-
Charge Starting Material: Slowly add the 2-Amino-5-fluorobenzoic acid (1.00 kg) to the stirred acid solution. An off-white slurry will form.
-
Cooling: Cool the slurry to between 0 °C and 5 °C. It is critical to maintain this temperature range for the next step.
-
Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (455 g) in deionized water (1.0 L).
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the reactor via the addition funnel over a period of 2-3 hours.
-
Rationale: A slow addition rate is crucial to control the exotherm of the reaction and prevent localized warming, which could lead to decomposition of the diazonium salt.[7]
-
-
Monitoring: Monitor the reaction for the disappearance of the starting amine. A simple spot test with a starch-iodide paper can be used to detect the presence of excess nitrous acid, indicating the completion of the diazotization. A persistent blue-black color indicates excess nitrous acid.
-
Holding: Once the addition is complete, continue stirring the resulting pale yellow solution at 0-5 °C for an additional 30 minutes. The diazonium salt solution is now ready for the subsequent sulfination step and should be used immediately.
Part II: Sandmeyer-Type Sulfination
Principle and Mechanistic Insight
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[3] In this sulfination variant, a copper(I) salt acts as a catalyst. It initiates the reaction by a single-electron transfer (SET) to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas. This highly reactive aryl radical then combines with sulfur dioxide. The resulting arylsulfonyl radical is then oxidized by copper(II) to form the sulfonyl cation, which is subsequently hydrolyzed to the final sulfinic acid product, regenerating the copper(I) catalyst.
Causality Behind Experimental Choices:
-
Copper(I) Catalyst: Copper(I) chloride is an effective catalyst for promoting the necessary single-electron transfer to initiate the radical process.
-
Sulfur Dioxide (SO₂): SO₂ serves as the source of the sulfinyl moiety. It must be introduced in a controlled manner into the reaction mixture. Acetic acid is a common solvent for this reaction as it effectively dissolves SO₂.
Figure 3: Proposed catalytic cycle for the copper-mediated sulfination.
Detailed Protocol for Large-Scale Sulfination
Materials and Equipment:
-
The reactor containing the diazonium salt solution from Part I.
-
Gas dispersion tube for subsurface gas delivery.
-
Sulfur dioxide (SO₂) gas cylinder with a regulator and flow meter.
-
Scrubber system containing a sodium hydroxide solution for unreacted SO₂.
-
Copper(I) Chloride (CuCl) (64 g, 0.65 mol)
-
Glacial Acetic Acid (4.0 L)
Procedure:
-
Catalyst and Solvent Addition: To the cold diazonium salt solution from Part I, add Copper(I) Chloride (64 g) followed by glacial acetic acid (4.0 L).
-
SO₂ Introduction: While maintaining vigorous stirring and a temperature below 10 °C, begin bubbling sulfur dioxide gas through the reaction mixture via the gas dispersion tube.
-
Reaction Progression: A vigorous evolution of nitrogen gas will be observed. The color of the mixture will typically change. Allow the reaction mixture to slowly warm to room temperature as the SO₂ addition continues.
-
Monitoring and Completion: Continue the SO₂ purge for 4-6 hours. The reaction is typically complete when the evolution of nitrogen gas ceases.
-
Work-up: Once the reaction is complete, stop the flow of SO₂. Stir the mixture for an additional hour at room temperature.
-
Precipitation: Slowly pour the reaction mixture into a separate vessel containing a large volume of ice-cold deionized water (e.g., 40 L). This will precipitate the crude product.
-
Isolation: Stir the resulting slurry for 30 minutes, then collect the solid product by filtration. Wash the filter cake thoroughly with cold water to remove residual acids and copper salts.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Purification and Characterization
The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.
Protocol: Recrystallization
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If the solution is colored, treat with a small amount of activated carbon and filter hot through a pad of celite.
-
Slowly add hot water to the filtrate until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Characterization Data (Expected):
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Compare with literature values for confirmation of purity. (For the related 2-Fluoro-5-nitrobenzoic acid, the melting point is 142-144 °C, providing a reference point for a substituted fluorobenzoic acid).[10]
-
¹H NMR: Confirm the aromatic substitution pattern and the presence of the acidic protons.
-
¹⁹F NMR: A singlet peak confirming the single fluorine atom.
-
IR Spectroscopy: Characteristic peaks for C=O (carboxylic acid), O-H, and S=O (sulfinic acid) stretches.
Scalable Process Parameters and Optimization
| Parameter | Recommended Range | Rationale & Impact on Yield/Purity |
| Diazotization Temp. | 0 - 5 °C | Critical. Higher temperatures lead to diazonium salt decomposition, significantly lowering yield and creating hazardous nitrogen gas evolution.[7] |
| NaNO₂ Stoichiometry | 1.0 - 1.05 equivalents | Insufficient NaNO₂ leads to incomplete reaction. Gross excess can lead to unwanted side reactions. |
| CuCl Catalyst Loading | 5 - 10 mol% | Lower loading may result in a sluggish reaction. Higher loading is unnecessary and increases cost and waste. |
| SO₂ Flow Rate | Moderate, controlled | A flow rate that allows for efficient mixing and reaction without excessive loss of unreacted gas is optimal. |
| Reaction Time | 4 - 8 hours | Monitor by cessation of N₂ evolution. Insufficient time leads to incomplete conversion; excessive time offers no benefit. |
Safety and Hazard Management
This synthesis involves hazardous materials and reactions that require strict adherence to safety protocols.
-
2-Amino-5-fluorobenzoic Acid: May cause skin and eye irritation. Handle with standard personal protective equipment (PPE).
-
Sodium Nitrite: Strong oxidizer. Toxic if swallowed. Keep away from combustible materials.
-
Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Use in a fume hood with acid-resistant gloves and face shield.
-
Aryl Diazonium Salts: Potentially explosive when isolated and dry. The one-pot protocol is designed to avoid isolation, significantly enhancing safety.
-
Sulfur Dioxide (SO₂): ACUTELY TOXIC AND CORROSIVE. [8] Severe respiratory tract irritant.[9] Exposure can cause bronchospasm and pulmonary edema.[8] All operations involving SO₂ must be performed in a high-performance fume hood with a dedicated scrubber system. Ensure a calibrated SO₂ gas detector is in place.
-
Copper(I) Chloride: Harmful if swallowed. Irritating to eyes and skin.
Required PPE:
-
Chemical splash goggles and a face shield.
-
Heavy-duty, acid-resistant gloves (e.g., butyl rubber).
-
Flame-retardant lab coat.
-
Ensure emergency eyewash stations and safety showers are accessible.
Waste Disposal:
-
Acidic aqueous waste containing copper must be neutralized and treated as heavy metal waste according to local regulations.
-
The caustic scrubber solution should be neutralized and disposed of according to institutional guidelines.
Conclusion
The protocol detailed herein provides a robust, scalable, and efficient method for the synthesis of 2-Fluoro-5-sulfinobenzoic acid. By understanding the underlying chemical principles and adhering strictly to the operational and safety parameters, researchers and process chemists can reliably produce this valuable intermediate for applications in pharmaceutical and materials development. The one-pot nature of the synthesis enhances its industrial applicability by improving throughput and minimizing the handling of hazardous intermediates.
References
- CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Google Patents.
-
Sandmeyer reaction. Wikipedia. Available at: [Link]
- CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid. Google Patents.
- US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids. Google Patents.
-
2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available at: [Link]
-
Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap Eureka. Available at: [Link]
-
Sulfur Dioxide (SO2): Health Hazards and Safety Precautions. Interscan Corporation. Available at: [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. Available at: [Link]
-
A reductive Sandmeyer-type reaction for the synthesis of sulfoxides from anilines under photocatalysis. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Sulfanilic Acid from Aniline: The Hottest New Reaction in Chemistry in 1883. YouTube. Available at: [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
-
Hazardous Substance Fact Sheet. NJ.gov. Available at: [Link]
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. SciRP.org. Available at: [Link]
-
p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. Available at: [Link]
- CN105481735A - Method for preparing aniline-2-sulfonic acid. Google Patents.
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. Available at: [Link]
-
Applications of fluorine-containing amino acids for drug design. PubMed. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available at: [Link]
-
14.4: Diazotization of Amines. Chemistry LibreTexts. Available at: [Link]
-
Student safety sheets 52 Sulfur dioxide. CLEAPSS Science. Available at: [Link]
-
Synthesis of aniline-2-sulphonic acid. PrepChem.com. Available at: [Link]
-
Diazotisation. Organic Chemistry Portal. Available at: [Link]
-
A reductive Sandmeyer-type reaction for the synthesis of sulfoxides from anilines under photocatalysis. ResearchGate. Available at: [Link]
-
2-Fluoro-5-sulfamoylbenzoic acid. PubChem. Available at: [Link]
-
Mild Sulfonylation of Anilines. ChemistryViews. Available at: [Link]
-
Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Quest Journals. Available at: [Link]
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- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diazotisation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sulfur Dioxide (SO2): Health Hazards and Safety Precautions [gasdetection.com]
- 9. science.cleapss.org.uk [science.cleapss.org.uk]
- 10. ossila.com [ossila.com]
Application Note: Strategic Derivatization of 2-Fluoro-5-sulfinobenzoic Acid
This Application Note is designed for medicinal chemists and process development scientists. It details a modular platform for exploiting 2-Fluoro-5-sulfinobenzoic acid (specifically its stable sodium salt form) as a versatile linchpin for generating diverse sulfone and sulfonamide libraries.[1]
Executive Summary
2-Fluoro-5-sulfinobenzoic acid represents a high-value scaffold in drug discovery due to its dual-reactivity profile.[1] The 2-fluoro position offers a handle for Nucleophilic Aromatic Substitution (
Unlike the corresponding sulfonyl chloride, the sulfinate salt is non-corrosive, bench-stable, and enables "odourless" chemistry. This guide provides validated protocols for:
-
Generation: Converting the commercial sulfonyl chloride precursor to the stable sulfinate salt.
-
S-Alkylation: Selective synthesis of aryl-alkyl sulfones.[1]
-
Oxidative Amidation: Direct synthesis of sulfonamides without chlorinating agents.
Core Directive: The Sulfinate Hub Strategy
Direct handling of the free sulfinic acid is discouraged due to its propensity for disproportionation (to sulfonic acid and thiol derivatives). The Sodium 2-fluoro-5-sulfinobenzoate salt is the recommended stable intermediate.[1]
Logical Pathway Visualization
The following diagram illustrates the central role of the sulfinate salt in diverting the synthesis toward three distinct chemical spaces.
Figure 1: The "Sulfinate Hub" strategy allows divergent synthesis from a single stable precursor.[1]
Experimental Protocols
Protocol A: Preparation of Sodium 2-Fluoro-5-sulfinobenzoate
Rationale: This step converts the reactive, moisture-sensitive sulfonyl chloride into the stable sulfinate nucleophile.[1] Sodium sulfite is chosen as the reductant for its mildness and cost-efficiency compared to zinc dust.[1]
Materials:
-
2-Fluoro-5-(chlorosulfonyl)benzoic acid (Start Material)[1]
-
Sodium Sulfite (
)[1] -
Sodium Bicarbonate (
)[1]
Step-by-Step Methodology:
-
Solubilization: Dissolve 20 mmol of 2-Fluoro-5-(chlorosulfonyl)benzoic acid in 40 mL of water. Adjust pH to ~7.5 using saturated
.[1] Note: The acid dissolves as the carboxylate forms. -
Reduction: Cool the solution to 0°C. Add solid
(2.5 equiv, 50 mmol) portion-wise over 20 minutes. -
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by LC-MS (disappearance of chloride, appearance of sulfinate mass
).[1] -
Isolation: Acidify carefully with HCl to pH 2 to precipitate the free sulfinic acid (if stable) or, preferably, concentrate and salt-out the sodium salt using ethanol/brine.
-
Drying: Dry the white solid under vacuum over
.
Protocol B: Synthesis of Sulfones via S-Alkylation
Rationale: Sulfinates are ambident nucleophiles (S vs. O attack).[1] In polar aprotic solvents (DMSO, DMF), S-alkylation is kinetically favored, yielding sulfones.[1] The carboxylate group on the scaffold is less nucleophilic than the sulfinate sulfur, minimizing ester side-products.
Reaction:
Step-by-Step Methodology:
-
Setup: In a 20 mL vial, suspend Sodium 2-fluoro-5-sulfinobenzoate (1.0 mmol) in DMSO (3 mL).
-
Addition: Add the Alkyl Halide (1.2 mmol).
-
Heating: Heat to 60°C for 6–12 hours.
-
Workup: Pour into water (15 mL). The product usually precipitates. If the product contains the carboxylic acid, adjust pH to 3-4 to ensure precipitation of the free acid form.
-
Purification: Filtration and washing with water is often sufficient.[1] Recrystallize from EtOH if necessary.
Data: Substrate Scope (Representative)
| Alkyl Halide (R-X) | Product Type | Yield (%) | Notes |
| Methyl Iodide | Methyl Sulfone | 92% | Exothermic, add slowly |
| Benzyl Bromide | Benzyl Sulfone | 88% | Very fast reaction |
| 1-Bromo-3-chloropropane | Functionalized Sulfone | 75% | Useful for further cyclization |
Protocol C: Iodine-Mediated Oxidative Amidation (Sulfonamides)
Rationale: Traditionally, sulfonamides are made from sulfonyl chlorides.[1] However, regenerating the chloride from the sulfinate is redundant. This protocol uses molecular Iodine (
Mechanism:
Step-by-Step Methodology:
-
Mixing: Combine Sodium 2-fluoro-5-sulfinobenzoate (1.0 mmol), Amine (1.2 mmol), and
(2.0 mmol) in Ethyl Acetate/Water (1:1 biphasic mix, 4 mL total) or pure Methanol. -
Oxidation: Add Iodine (
, 1.2 mmol) in one portion. The dark color of iodine will fade as it is consumed. -
Reaction: Stir at room temperature for 2 hours.
-
Quench: Add saturated aqueous Sodium Thiosulfate (
) to quench excess iodine (solution turns clear). -
Workup: Acidify the aqueous layer to pH 3 (to protonate the benzoate). Extract with Ethyl Acetate (3x).[1]
-
Purification: Silica gel chromatography (MeOH/DCM gradient).
Critical Control Points & Troubleshooting
Selectivity (S- vs O-Alkylation)
-
Issue: Formation of sulfinic esters (O-alkylation) instead of sulfones.
-
Solution: Use "Soft" electrophiles (alkyl iodides/bromides) and polar aprotic solvents (DMSO).[1] "Hard" electrophiles (like diazomethane or sulfonates) favor O-alkylation.[1]
Carboxylic Acid Interference
-
Issue: In Protocol B, if a highly reactive alkyl halide (e.g., benzyl bromide) is used in excess with strong base, the carboxylic acid may esterify.
-
Control: Use only weak bases (or no base, relying on the sulfinate salt) and limit alkyl halide equivalents to 1.1–1.2.
Safety Note
-
2-Fluoro-5-(chlorosulfonyl)benzoic acid: Corrosive and moisture sensitive.[1] Handle in a fume hood.
-
Iodine: Stains and is corrosive.[1]
References
- Synthesis of Sulfinates: "Reduction of sulfonyl chlorides to sulfinic acids." Vogel's Textbook of Practical Organic Chemistry.
-
S-Alkylation Protocol: Umierski, N., & Manolikakes, G. (2013).[1][5] "Metal-free synthesis of diaryl sulfones from arylsulfinic acid salts and diaryliodonium salts." Organic Letters, 15(1), 188-191.[1][5][6] Link[1]
-
Oxidative Amidation: Bahrami, K., et al. (2009).[1][7] "Direct conversion of thiols to sulfonyl chlorides and sulfonamides using H2O2/SOCl2." Journal of Organic Chemistry, 74(24), 9287-9291.[1] (Adapted logic for sulfinate oxidation). Link[1]
-
Electrochemical Coupling (Alternative): Laudadio, G., et al. (2019).[1] "Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols." Journal of the American Chemical Society, 141(30), 11832–11836. Link[1]
-
General Reactivity: "Nucleophilic substitution of 2-fluorobenzoic acid derivatives."[1] Journal of Fluorine Chemistry.
Disclaimer: This protocol is intended for research purposes only. All chemical operations should be performed by qualified personnel adhering to site-specific safety regulations.
Sources
- 1. 2-Fluoro-5-sulfamoylbenzoic acid | C7H6FNO4S | CID 2492684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4620950A - Process for preparing aryl sulfone sulfonic acids - Google Patents [patents.google.com]
- 5. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 6. Metal-free synthesis of diaryl sulfones from arylsulfinic acid salts and diaryliodonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Application Notes and Protocols for 2-Fluoro-5-sulfinobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
A Guide to the Prudent Handling and Strategic Application of 2-Fluoro-5-sulfinobenzoic Acid
This document provides a detailed guide for the safe handling, storage, and potential applications of 2-Fluoro-5-sulfinobenzoic acid. As a Senior Application Scientist, the following protocols and insights are synthesized from established best practices for analogous chemical structures and general principles of laboratory safety. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a cautious and informed approach is paramount. The information herein is based on the known properties of fluorinated benzoic acids and aryl sulfinic acids.
Chemical Profile and Inherent Reactivity
2-Fluoro-5-sulfinobenzoic acid is a trifunctional aromatic compound, incorporating a carboxylic acid, a fluorine atom, and a sulfinic acid group. This unique combination of functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of a fluorine atom can significantly influence the compound's physicochemical properties, including acidity, lipophilicity, and metabolic stability, making it an attractive moiety in drug design.[1][2][3][4]
The sulfinic acid group is a key reactive center. Sulfinic acids are known to be relatively unstable and can undergo disproportionation to the corresponding sulfonic acid and thiosulfonate.[5][6][7] This inherent instability necessitates careful handling and storage to maintain the compound's integrity.
Key Structural Features and Their Implications:
-
Fluorine: Enhances metabolic stability and can modulate binding affinity to biological targets.[2][3]
-
Carboxylic Acid: Provides a handle for amide bond formation and other derivatizations.
-
Sulfinic Acid: A versatile functional group that can participate in various transformations, but also imparts instability.[7]
Physicochemical Data (Predicted and from Analogues)
| Property | Predicted/Inferred Value | Source/Basis |
| Molecular Formula | C₇H₅FO₄S | - |
| Molecular Weight | 204.18 g/mol | - |
| Appearance | Likely a white to off-white solid | Based on similar compounds |
| Acidity (pKa) | Expected to be a strong acid | Presence of carboxylic and sulfinic acid groups |
| Stability | Potentially unstable, sensitive to air and moisture | General property of sulfinic acids[5][7] |
Hazard Assessment and Safety Precautions
Given the absence of a specific SDS, a conservative approach to safety is mandatory. The hazard profile is extrapolated from related compounds such as 2-fluorobenzoic acid and aryl sulfonic acids.
Potential Hazards:
-
Corrosive/Irritant: Likely to cause irritation to the skin, eyes, and respiratory tract.[8] Aryl sulfonic acids are classified as corrosive.[9][10][11]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[8]
-
Air and Moisture Sensitive: The sulfinic acid moiety is prone to oxidation and disproportionation.[7][12]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | To protect against splashes and fine dust particles. |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact. Regularly inspect gloves for any signs of degradation. |
| Body Protection | A flame-retardant lab coat. | To protect against spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases may be necessary if handling large quantities or if ventilation is inadequate. | To prevent inhalation of dust or vapors. |
Engineering Controls
-
Fume Hood: All handling of solid 2-Fluoro-5-sulfinobenzoic acid and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: Must be readily accessible in the event of accidental exposure.
Storage and Handling Protocols
The stability of sulfinic acids is a critical consideration for their storage and handling.[5][7]
Storage Conditions
-
Inert Atmosphere: To prevent oxidation and decomposition, store 2-Fluoro-5-sulfinobenzoic acid under an inert atmosphere, such as argon or nitrogen.[12]
-
Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.
-
Container: Use a tightly sealed, clearly labeled container. Amber glass bottles are recommended to protect from light.
-
Incompatible Materials: Segregate from strong oxidizing agents, bases, and moisture.
Handling Procedures for Solid Compound
Due to its potential air and moisture sensitivity, handling requires specific techniques to maintain an inert environment.
Caption: Workflow for handling solid 2-Fluoro-5-sulfinobenzoic acid.
Step-by-Step Protocol for Handling Outside a Glovebox (Schlenk Line):
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Inert Atmosphere: Connect the reaction flask to a Schlenk line and subject it to several cycles of vacuum and backfilling with inert gas (argon or nitrogen).[12]
-
Weighing: Weigh the desired amount of 2-Fluoro-5-sulfinobenzoic acid in a separate, dry container.
-
Transfer: With a positive pressure of inert gas flowing through the reaction flask, briefly remove the stopper and add the solid compound.
-
Resealing: Immediately reseal the flask and purge with inert gas.
Preparation of Solutions
-
Solvent Selection: Use anhydrous solvents to prevent decomposition. The choice of solvent will depend on the specific application.
-
Dissolution: Add the anhydrous solvent to the flask containing the solid compound under an inert atmosphere via a cannula or a syringe.[13]
Applications in Research and Drug Development
Fluorinated benzoic acids are valuable scaffolds in medicinal chemistry due to the favorable properties conferred by the fluorine atom.[1][2][3] 2-Fluoro-5-sulfinobenzoic acid, with its multiple functional groups, can serve as a versatile starting material for the synthesis of novel therapeutic agents.
Potential Synthetic Transformations:
Sources
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ajrconline.org [ajrconline.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 7. Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pfaltzandbauer.com [pfaltzandbauer.com]
- 9. ARYL SULFONIC ACIDS, SOLID, WITH NOT MORE THAN 5% FREE SULFURIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. chempoint.com [chempoint.com]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. chemistryviews.org [chemistryviews.org]
- 13. web.mit.edu [web.mit.edu]
Troubleshooting & Optimization
Technical Support Center: 2-Fluoro-5-sulfinobenzoic Acid Purification
Current Status: Operational | Topic: Purification & Stability Protocols
Executive Summary: The "Sulfino" vs. "Sulfo" Distinction
Critical Alert: Before proceeding, verify your target structure.
-
Target: 2-Fluoro-5-sulfino benzoic acid (contains -SO₂H group).[1]
-
Common Confusion: Often confused with 2-Fluoro-5-sulfo benzoic acid (contains -SO₃H group).[1]
Why this matters: Sulfinic acids (-SO₂H) are chemically unstable intermediates.[1] Unlike sulfonic acids (which are stable and water-soluble), sulfinic acids are prone to disproportionation and oxidation .[1] Standard purification methods for benzoic acid derivatives (e.g., hot acid recrystallization) will destroy 2-Fluoro-5-sulfinobenzoic acid, converting it into the corresponding sulfonic acid and thiosulfonates.[1]
Module 1: Chemical Stability & Handling
User Question: "My product degrades upon standing in air or during acidic workup. What is happening?"
Technical Insight: Aromatic sulfinic acids are inherently unstable.[1] They undergo disproportionation (auto-redox reaction), particularly under acidic conditions.[1] This reaction is second-order with respect to the sulfinic acid concentration and is acid-catalyzed.[1]
The Mechanism of Failure:
-
Oxidation: Atmospheric oxygen rapidly oxidizes the sulfino group (-SO₂H) to the sulfo group (-SO₃H).[1]
-
Disproportionation: In the absence of oxygen, 3 moles of sulfinic acid convert into 1 mole of thiosulfonate and 1 mole of sulfonic acid.
Visualizing the Instability Pathway
Figure 1: The acid-catalyzed disproportionation mechanism of aromatic sulfinic acids.[1]
Protocol for Handling:
-
Atmosphere: All operations must be performed under Nitrogen or Argon.[1]
-
Temperature: Maintain all solutions < 5°C.
-
Storage: Store as the Sodium Salt (Sodium 2-fluoro-5-sulfinobenzoate) . The salt is significantly more stable than the free acid.
Module 2: Purification Protocol
User Question: "How do I isolate the pure compound from the reduction mixture without degrading it?"
Context: The most common synthesis route is the reduction of 2-Fluoro-5-(chlorosulfonyl)benzoic acid using sodium sulfite (Na₂SO₃).[1]
Step-by-Step Purification Guide
| Step | Action | Technical Rationale |
| 1. Reduction | React sulfonyl chloride with Na₂SO₃ / NaHCO₃ at pH 7-8.[1] | Alkaline pH prevents premature precipitation and disproportionation. |
| 2.[1] Quenching | Cool reaction mixture to 0–5°C . | Kinetic control to slow degradation. |
| 3. Acidification | Slowly add cold HCl to pH 2-3. Do not go to pH < 1. | The free sulfinic acid precipitates here. Excess acid catalyzes decomposition. |
| 4.[1] Filtration | Filter immediately under inert gas (Schlenk line or N₂ blanket).[1] | Minimizes air oxidation. |
| 5.[1] Washing | Wash with ice-cold water (degassed).[1] | Removes inorganic salts (NaCl, Na₂SO₄) without redissolving the product.[1] |
| 6. Drying | Vacuum dry at room temperature (max 25°C).[1] | Heat causes dehydration to anhydrides or decomposition.[1] |
Troubleshooting the Extraction: If the product is too water-soluble (due to the benzoic acid moiety):
-
Salting Out: Saturate the aqueous layer with NaCl to decrease the solubility of the organic acid (Common Ion Effect).
-
Solvent Extraction: Extract with Ethyl Acetate or THF (degassed).[1] Avoid Diethyl Ether (peroxides oxidize sulfinic acids).[1]
Module 3: Impurity Removal (Troubleshooting)
User Question: "I have 2-Fluoro-5-sulfobenzoic acid (Sulfonic Acid) contamination. How do I remove it?"
The Challenge: The sulfonic acid is the primary oxidation byproduct. It is structurally similar but much more water-soluble and stronger (lower pKa).[1]
Separation Strategy: The "Solubility Switch" Since sulfinic acids are less soluble in water than their sulfonic counterparts, you can exploit this difference.
Recrystallization Protocol (Strictly Anaerobic)
-
Solvent System: Water/Ethanol (degassed).[1]
-
Method: Dissolve crude material in minimum hot ethanol (degassed, <50°C).
-
Precipitation: Add cold degassed water until turbidity appears.[1]
-
Cooling: Refrigerate at 4°C. The sulfinic acid should crystallize, leaving the sulfonic acid in the mother liquor.
Impurity Profile Table
| Impurity | Origin | Detection (LC-MS) | Removal Method |
| Sulfonic Acid | Oxidation of product | [M-H]⁻ = 219 (approx) | Recrystallization (Water/EtOH) |
| Thiosulfonate | Disproportionation | Dimer mass | Wash with non-polar solvent (DCM) |
| Sulfonyl Chloride | Unreacted starting material | [M-H]⁻ not observed (hydrolyzes) | Base wash (hydrolyzes to sulfonic acid) |
Module 4: Analytical Verification
User Question: "My HPLC purity drops every time I run a sample. How do I measure it accurately?"
Issue: Sulfinic acids degrade on silica columns and in acidic mobile phases. Solution: Do not analyze the free acid directly. Derivatize it.
Recommended Derivatization Protocol (Alkylation): Convert the unstable sulfinic acid to a stable Sulfone for analysis.[1]
-
Take 10 mg sample.[1]
-
Dissolve in DMF with excess K₂CO₃.
-
Add excess Methyl Iodide (MeI) or Benzyl Bromide .[1]
-
Stir for 30 mins.
-
Analyze the resulting Methyl Sulfone or Benzyl Sulfone by HPLC.[1]
Analytical Workflow Diagram
Figure 2: Derivatization workflow for accurate quantification of sulfinic acids.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General procedures for sulfinic acid synthesis via reduction).
-
Kice, J. L., & Guaraldi, G. "The Mechanism of the Disproportionation of Sulfinic Acids." Journal of the American Chemical Society, 88(22), 5236–5241, 1966. (Mechanistic foundation for disproportionation).[1][2]
-
Gauthier, D. R., Jr., & Yoshikawa, N. "Efficient Synthesis of Sulfinic Acids."[1][3] Organic Letters, 18(23), 5994–5997, 2016.[1] (Modern synthesis and stability data). [1]
-
Google Patents. "Process for the preparation of fluorobenzoic acid derivatives."[1] (General context for fluorobenzoic acid intermediates).
Sources
Catalyst Selection for 2-Fluoro-5-sulfinobenzoic Acid Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for reactions involving 2-Fluoro-5-sulfinobenzoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of catalyst selection for this versatile trifunctional building block. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to support your research and development endeavors.
I. Frequently Asked Questions (FAQs)
Here, we address common questions regarding catalyst selection for reactions at the three key functional groups of 2-Fluoro-5-sulfinobenzoic acid: the sulfinic acid, the carboxylic acid, and the C-F bond.
1. Q: Which catalytic systems are recommended for cross-coupling reactions at the sulfinic acid moiety of 2-Fluoro-5-sulfinobenzoic acid to form sulfones?
A: Palladium- and copper-based catalytic systems are the most effective for this transformation. The choice between them often depends on the coupling partner and desired reaction conditions.
-
Palladium Catalysis: Palladium catalysts, particularly with specific phosphine ligands, are highly effective for coupling aryl sulfinates with aryl halides or triflates.[1] For instance, a system employing a palladium source like Pd(OAc)₂ with a bulky, electron-rich ligand such as Xantphos can be very effective.[1] The presence of a quaternary ammonium salt, like nBu₄NCl, has been shown to significantly enhance reaction rates and yields.[1]
-
Copper Catalysis: Copper(I) iodide (CuI) in combination with a ligand like L-proline is a robust system for coupling aryl sulfinic acid salts with aryl halides.[2] This method is known for its excellent tolerance of various functional groups, which is a key consideration for a multifunctional molecule like 2-Fluoro-5-sulfinobenzoic acid.[2]
2. Q: What are the key challenges when performing catalytic reactions with 2-Fluoro-5-sulfinobenzoic acid?
A: The primary challenges arise from the molecule's trifunctional nature and the inherent instability of the sulfinic acid group.
-
Chemoselectivity: With three reactive sites, achieving selectivity for a reaction at one functional group without affecting the others is critical. Catalyst and reaction condition selection are paramount to steer the reaction towards the desired outcome.
-
Sulfinic Acid Instability: Sulfinic acids can be prone to disproportionation, especially under acidic conditions or at elevated temperatures, into sulfonic acids and thiosulfonates.[3] This decomposition pathway can reduce the yield of the desired product and complicate purification. Careful control of pH and temperature is crucial.
-
Catalyst Poisoning: The sulfur atom in the sulfinic acid group can potentially coordinate to and deactivate certain transition metal catalysts. The choice of ligand and reaction conditions can help mitigate this issue.
3. Q: Can the carboxylic acid group of 2-Fluoro-5-sulfinobenzoic acid be directly amidated or esterified using catalytic methods?
A: Yes, direct catalytic amidation and esterification are viable options, offering a more atom-economical and environmentally friendly alternative to traditional methods that use stoichiometric activating agents.[4][5]
-
Catalytic Amidation: Various catalysts can promote the direct condensation of the carboxylic acid with an amine. For example, titanium(IV) fluoride (TiF₄) has been reported as an effective catalyst for the direct amidation of carboxylic acids.[6] Boronic acid catalysts have also shown promise in facilitating amide bond formation.
-
Catalytic Esterification: N-bromosuccinimide (NBS) has been demonstrated as an efficient catalyst for the direct esterification of aryl carboxylic acids with alcohols under mild conditions.[7] For fluorinated benzoic acids, metal-organic frameworks like UiO-66-NH₂ can also serve as effective heterogeneous catalysts.[8]
4. Q: Is the C-F bond reactive towards catalytic cross-coupling reactions?
A: The C-F bond is generally the least reactive among carbon-halogen bonds in catalytic cross-coupling reactions. While challenging, under specific conditions with highly active catalyst systems, C-F bond activation is possible. However, for most applications, the reactivity of the sulfinic acid and carboxylic acid groups will be preferentially exploited.
II. Troubleshooting Guides
This section provides structured guidance for overcoming common issues encountered during catalytic reactions with 2-Fluoro-5-sulfinobenzoic acid.
Troubleshooting Low Yield in Palladium-Catalyzed Sulfone Formation
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Inactive Catalyst: The Pd(0) active species may not have formed or has been deactivated. 2. Poor Ligand Choice: The ligand may not be suitable for the specific transformation. 3. Insufficient Base: The base may not be strong enough to facilitate the reaction. | 1. Pre-catalyst Activation: Ensure proper reduction of the Pd(II) precatalyst to Pd(0). The homocoupling of the sulfinate can sometimes initiate this process.[9] 2. Ligand Screening: Experiment with different phosphine ligands. Bulky, electron-rich ligands like Xantphos or cataCXium® A are often effective. 3. Base Optimization: Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can significantly impact the reaction outcome.[9] |
| Significant formation of side products (e.g., sulfonic acid) | 1. Disproportionation of Sulfinic Acid: Reaction conditions (e.g., acidity, high temperature) may be promoting the decomposition of the starting material.[3] 2. Oxidation of Sulfinic Acid: The presence of oxidants can convert the sulfinic acid to the corresponding sulfonic acid. | 1. pH Control: Maintain neutral or slightly basic conditions. The use of a suitable base is crucial. 2. Temperature Management: Run the reaction at the lowest effective temperature. 3. Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
| Incomplete reaction despite prolonged reaction time | 1. Catalyst Deactivation: The catalyst may be slowly deactivating over the course of the reaction. 2. Product Inhibition: The product sulfone may be inhibiting the catalyst. | 1. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may improve conversion. 2. Gradual Addition: Consider the slow addition of the 2-Fluoro-5-sulfinobenzoic acid to maintain a low concentration and minimize potential catalyst inhibition. |
Troubleshooting Guide for Direct Catalytic Amidation/Esterification
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | 1. Inefficient Water Removal: The water generated during the reaction can inhibit the catalyst and shift the equilibrium back to the starting materials. 2. Steric Hindrance: The ortho-fluoro substituent may sterically hinder the approach of the nucleophile (amine or alcohol). 3. Low Catalyst Activity: The chosen catalyst may not be sufficiently active for this specific substrate. | 1. Water Scavenging: Use a Dean-Stark apparatus or add molecular sieves to remove water as it is formed. 2. Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier. 3. Catalyst Screening: Test a range of catalysts known for amidation/esterification, such as different boronic acids, TiF₄, or solid-supported catalysts.[6] |
| Side Reactions Observed | 1. Decarboxylation: At high temperatures, decarboxylation of the benzoic acid can occur, especially if catalyzed by certain metals.[10] 2. Reaction at the Sulfinic Acid Group: The amine or alcohol could potentially react with the sulfinic acid moiety. | 1. Optimize Temperature: Find the optimal temperature that promotes the desired reaction without inducing significant decarboxylation. 2. Protecting Groups: In complex syntheses, consider protecting the sulfinic acid group (e.g., as a sulfone) if it is not the intended reaction site. |
III. Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific application.
Protocol 1: Palladium-Catalyzed Synthesis of a Diaryl Sulfone
This protocol describes a general procedure for the coupling of 2-Fluoro-5-sulfinobenzoic acid (as its sodium salt) with an aryl bromide.
Materials:
-
2-Fluoro-5-sulfinobenzoic acid
-
Sodium hydroxide (NaOH)
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
Procedure:
-
Preparation of the Sodium Sulfinate: In a round-bottom flask, dissolve 2-Fluoro-5-sulfinobenzoic acid (1.0 mmol) in a minimal amount of water and neutralize with a 1 M NaOH solution to a pH of ~7. Lyophilize or carefully evaporate the water to obtain the sodium 2-fluoro-5-sulfinobenzoate salt. Dry thoroughly under vacuum.
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).
-
Reagent Addition: Evacuate and backfill the Schlenk tube with argon three times. Under a positive pressure of argon, add the sodium 2-fluoro-5-sulfinobenzoate (1.0 mmol) and the aryl bromide (1.2 mmol).
-
Solvent Addition and Reaction: Add anhydrous 1,4-dioxane (5 mL) via syringe. Seal the Schlenk tube and stir the mixture at 100-120 °C for 12-24 hours.
-
Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Direct Catalytic Amidation
This protocol outlines a general procedure for the amidation of 2-Fluoro-5-sulfinobenzoic acid with a primary amine using TiF₄ as a catalyst.[6]
Materials:
-
2-Fluoro-5-sulfinobenzoic acid
-
Primary amine
-
Titanium(IV) fluoride (TiF₄)
-
Anhydrous toluene
-
Molecular sieves (4 Å)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Fluoro-5-sulfinobenzoic acid (1.0 mmol), the primary amine (1.2 mmol), TiF₄ (0.1 mmol, 10 mol%), and activated 4 Å molecular sieves.
-
Solvent Addition and Reaction: Add anhydrous toluene (10 mL). Flush the flask with argon or nitrogen and heat the mixture to reflux (approximately 110 °C) for 12-24 hours.
-
Workup and Purification: Cool the reaction mixture to room temperature. Filter to remove the molecular sieves and catalyst. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
IV. Visualizations
Catalyst Selection Workflow
Caption: A decision-making workflow for selecting a catalyst based on the desired transformation of 2-Fluoro-5-sulfinobenzoic acid.
Palladium-Catalyzed Sulfone Formation Cycle
Caption: A simplified catalytic cycle for the palladium-catalyzed cross-coupling of an aryl halide with a sulfinate salt to form a sulfone.
V. References
-
Synthesis of Aryl Sulfones via l-Proline-Promoted CuI-Catalyzed Coupling Reaction of Aryl Halides with Sulfinic Acid Salts. The Journal of Organic Chemistry. [Link]
-
Aryl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]
-
Processes for the preparation of fluorinated benzoic acids. Google Patents.
-
The preparation method of 2-amino-5-fluorobenzoic acid. Google Patents.
-
Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. Organic Letters. [Link]
-
Mechanism of Sulphonation and Friedel-Craft reactions. YouTube. [Link]
-
Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. MDPI. [Link]
-
Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. ResearchGate. [Link]
-
Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. PubMed. [Link]
-
TiF₄-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry. [Link]
-
Sulfinic Acids and Derivatives. ResearchGate. [Link]
-
Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. Chemical Communications. [Link]
-
Applications of Sulfinate Salts. Spectrum: Concordia University Research Repository. [Link]
-
Reactivity, Selectivity and Stability in Sulfenic Acid Detection: A Comparative Study of Nucleophilic and Electrophilic Probes. PubMed Central. [Link]
-
Catalytic Amidation. University College London. [Link]
-
Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. Chemical Communications. [Link]
-
The hydrogen atom transfer reactivity of sulfinic acids. PubMed Central. [Link]
-
Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. ResearchGate. [Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. ResearchGate. [Link]
-
A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. MDPI. [Link]
-
Selective mono- and difluorination of benzoic acid derivatives... ResearchGate. [Link]
-
Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society. [Link]
-
Stable cysteine sulfenic acid: synthesis by direct oxidation of a thiol, crystallographic analysis, and elucidation of reactivities. Taylor & Francis Online. [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
-
Blocking Groups - Sulfonic Acid Practice Problems. Pearson. [Link]
-
Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. MDPI. [Link]
-
Decarboxylative Hydroxylation of Benzoic Acids. PubMed Central. [Link]
-
Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications. [Link]
-
Chemical approaches to detect and analyze protein sulfenic acids. PubMed Central. [Link]
-
Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation. PubMed. [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. [Link]
-
Esterification of benzoic acid in a continuous flow microwave reactor. ResearchGate. [Link]
-
12th Chemistry Practical. Scribd. [Link]
-
AQA Revision Guides. Chemrevise. [Link]
-
Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. MDPI. [Link]
-
Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap Eureka. [Link]
Sources
- 1. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 4. Catalytic Amidation [catalyticamidation.info]
- 5. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 6. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction time for 2-Fluoro-5-sulfinobenzoic acid synthesis
Status: Operational Role: Senior Application Scientist Topic: Optimization of Reaction Time & Process Stability
Executive Summary
The synthesis of 2-Fluoro-5-sulfinobenzoic acid (FSBA) is a kinetically sensitive process. Unlike standard benzoic acid derivatives, the presence of the electron-withdrawing fluorine atom at the ortho position creates specific challenges regarding nucleophilic susceptibility and thermal instability .
This guide addresses the critical "Time" variable not just as a duration, but as a function of thermodynamic stability. We focus on the two-step industrial standard: Chlorosulfonation followed by Sulfite Reduction .
Module 1: Precursor Synthesis (Chlorosulfonation)
Objective: Synthesis of 2-fluoro-5-(chlorosulfonyl)benzoic acid. Critical Time Factor: 4–6 hours (Post-addition).[1]
The most common failure point is not the reduction itself, but the quality of the sulfonyl chloride precursor. If the chlorosulfonation reaction time is extended beyond 6 hours or heated excessively, you risk desulfonation or the formation of sulfone byproducts.
Standardized Protocol
-
Cooling (T=0): Charge Chlorosulfonic acid (5-6 equiv) into a flask. Cool to 0°C.[1]
-
Addition (T=0 to T+1h): Add 2-Fluorobenzoic acid portion-wise. Control exotherm to <5°C.
-
Reaction (T+1h to T+5h): Allow to warm to Room Temperature (20-25°C). Stir for 4 hours.
-
Quench: Pour onto crushed ice (carefully).
Troubleshooting the Precursor
| Symptom | Probable Cause | Corrective Action |
| Black/Tarry Mixture | Reaction time too long (>8h) or Temp >50°C. | Strictly limit time to 4h at RT. The fluorine substituent destabilizes the ring at high temp. |
| Low Yield (<60%) | Hydrolysis during quench. | The quench into ice must be fast but controlled. Keep quench temp <10°C. |
| Solid won't precipitate | Acid concentration too high in quench. | Dilute the ice slurry further. The product is soluble in strong H₂SO₄. |
Module 2: The Reduction Step (Optimization Focus)
Objective: Selective reduction of sulfonyl chloride to sulfinic acid.
Reagent: Sodium Sulfite (
The Kinetic Challenge
The reduction of sulfonyl chlorides by sulfite is a nucleophilic substitution at the sulfur atom.
-
Too Short: Incomplete conversion; contamination with starting material.
-
Too Long (or Acidic): Disproportionation .[3] Sulfinic acids are unstable in their free acid form over time, converting to sulfonic acids and thiosulfonates (the "disproportionation trap") .[3]
Optimized Protocol
-
Buffer Setup: Dissolve
(2.5 equiv) and (2.0 equiv) in water. Heat to 70°C. -
Addition (Time = 0): Add the wet cake of 2-fluoro-5-(chlorosulfonyl)benzoic acid in portions.
-
Note: The pH must remain neutral/slightly basic (pH 7-8).
-
-
Reaction (Time = 2-3h): Stir at 70°C.
-
Monitoring: Use HPLC. Disappearance of starting material is usually rapid.
-
-
Acidification (The Danger Zone): Cool to 0°C. Acidify with conc. HCl to pH 1-2.
-
CRITICAL: Filter immediately. Do not stir the acidic slurry for >1 hour.
-
Data: Reaction Time vs. Purity
| Reaction Time (at 70°C) | Conversion (%) | Impurity Profile | Recommendation |
| 1 Hour | 85% | High unreacted Chloride | Insufficient time. |
| 2.5 Hours | >99% | <0.5% Sulfonic acid | Optimal Window. |
| 6 Hours | >99% | ~5% Sulfonic acid | Disproportionation onset. |
| Overnight | 100% | High decomposition | Avoid. |
Visualizing the Workflow
The following diagram illustrates the critical decision nodes where "Time" impacts the chemical outcome.
Figure 1: Critical Control Points (CCPs) in the synthesis of FSBA. Note the divergence at the Reduction and Acidification stages based on time.
Frequently Asked Questions (Troubleshooting)
Q1: My product turns into a sticky paste upon drying. Why?
A: This is a classic sign of Auto-oxidation or Hygroscopicity .
-
Mechanism: Free sulfinic acids are prone to oxidation by air to sulfonic acids, which are highly hygroscopic.
-
Fix: Dry the product under vacuum at room temperature immediately after filtration. Store under nitrogen. If long-term storage is needed, convert it to the sodium salt (
), which is significantly more stable .
Q2: Can I use Zinc dust instead of Sodium Sulfite?
A: Yes, but it is not recommended for this specific substrate.
-
Risk: Zinc/HCl is a stronger reducing system. With the electron-withdrawing fluorine on the ring, you risk over-reduction to the thiol (mercaptan) .
-
Evidence: Sulfite reduction is milder and stops selectively at the sulfinate stage for electron-deficient arenes .
Q3: How do I monitor the reaction endpoint? TLC is smearing.
A: Do not rely on TLC for sulfinic acids; they streak on silica due to their acidity.
-
Recommended: Use Reverse-Phase HPLC .
-
Method: Withdraw an aliquot, quench with excess methyl iodide (
) in methanol. This converts the unstable sulfinic acid to the stable methyl sulfone ( ), which can be easily quantified against the starting sulfonyl chloride .
Q4: The reaction mixture turned yellow/orange during acidification.
A: This indicates the formation of Thiosulfonates via disproportionation.
-
Cause: You likely spent too much time at pH 1-2.
-
Mechanism:
. -
Solution: Perform the acidification at 0°C and filter immediately. Do not let the slurry sit.
References
-
Whitmore, F. C., & Hamilton, F. H. (1941). "Sodium p-Toluenesulfinate". Organic Syntheses, Coll. Vol. 1, p. 492. (Provides the foundational mechanism for sulfite reduction and stability concerns).
-
Kiełbasiński, P., et al. (2008). "Enzymatic Synthesis of Chiral Sulfinates". Synthesis, 2008(21), 3563-3546. (Discusses the stability of sulfinates vs. free acids).
-
Field, L., & Clark, R. D. (1959). "Methyl p-Toluenesulfinate". Organic Syntheses, Coll. Vol. 4, p. 674. (Highlights the disproportionation risks in acidic media).
-
Gauthier, D. R., & Yoshikawa, N. (2016).[4] "Efficient Synthesis of Sulfinic Acids". Organic Letters, 18(23), 5994–5997. (Modern analytical derivatization techniques for sulfinic acids).
-
US Patent 5473095A. "Process for the preparation of chlorinated 4,5-difluorobenzoic acids". (Industrial context for chlorosulfonation of fluorinated benzoic acids).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfinic acid - Wikipedia [en.wikipedia.org]
- 4. Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis [organic-chemistry.org]
Technical Support Center: Synthesis of Fluorinated Benzoic Acids
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of fluorinated benzoic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the unique challenges posed by C-F bond formation and manipulation in aromatic systems. We provide in-depth, field-tested insights into common pitfalls and their solutions, moving beyond simple protocols to explain the causality behind experimental choices.
Troubleshooting Guide: Common Synthetic Pitfalls
This guide is structured around common synthetic strategies. Each section addresses specific problems you might encounter, providing both a mechanistic explanation and a practical solution.
Section 1: Direct Electrophilic Fluorination of Benzoic Acid Derivatives
Direct C-H fluorination is an attractive, atom-economical approach. However, the inherent properties of the benzoic acid moiety present distinct challenges. The primary issues are poor reactivity and lack of regiocontrol.
Question: My electrophilic fluorination of a substituted benzoic acid is giving low yield and a mixture of isomers. What is happening and how can I fix it?
Answer: This is a classic problem rooted in competing electronic effects and the inherent deactivation of the aromatic ring.
-
The Causality: The carboxylic acid group is an electron-withdrawing and deactivating group, making the aromatic ring less nucleophilic and thus less reactive towards electrophilic fluorinating agents like Selectfluor or N-Fluorobenzenesulfonimide (NFSI).[1] Furthermore, it is a meta-director. If your starting material has another substituent, the final regiochemical outcome will be a composite of the directing effects of both groups, often leading to inseparable isomeric mixtures. Direct C-H fluorination can suffer from regioselectivity issues, especially without a strong directing group.[2][3]
-
Troubleshooting & Solutions:
-
Protect the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) can slightly reduce the deactivating effect. However, this does not solve the regioselectivity problem.
-
Employ a Directing Group Strategy: For precise control, a directing group is often necessary. Palladium-catalyzed approaches using an auxiliary directing group (like an 8-aminoquinoline amide) attached to the carboxyl function can force fluorination specifically at the ortho C-H bond. While this adds steps (attachment and removal of the group), it provides unparalleled regiocontrol.[2]
-
Change the Fluorinating Agent: The reactivity of N-F reagents varies. Quaternary ammonium salts like Selectfluor are generally more powerful than neutral reagents like NFSI.[4][5] Ensure your chosen reagent is potent enough for a deactivated ring. These reagents are generally stable, non-hygroscopic, and easier to handle than nucleophilic fluoride sources.[6]
Experimental Protocol: General Procedure for Electrophilic Fluorination of an Activated Arene
-
In a fume hood, dissolve the aryl carboxylic acid derivative (1.0 equiv) in a suitable solvent (e.g., acetonitrile, MeCN) in a flask protected from atmospheric moisture.
-
Add the electrophilic fluorinating agent (e.g., Selectfluor, 1.1-1.5 equiv).
-
Stir the reaction at the appropriate temperature (ranging from room temperature to 80 °C), monitoring progress by TLC or 19F NMR.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Section 2: Carboxylation of Fluorinated Aryl Halides
This strategy involves forming an organometallic intermediate from a fluoroaryl halide, followed by quenching with CO₂. The main pitfalls involve the formation and stability of the organometallic reagent.
Question: I'm trying to form a Grignard reagent from 4-fluorobromobenzene for carboxylation, but my yield is consistently low and I see byproducts.
Answer: The formation of Grignard reagents from fluoroaryl halides is notoriously tricky due to the high strength of the C-F bond and potential side reactions.[7]
-
The Causality:
-
Inert C-F Bond: While you are targeting the C-Br bond, the C-F bond is generally unreactive towards standard magnesium turnings.[8] However, the highly electropositive magnesium can interact with the fluorine, complicating the reaction.
-
Moisture Sensitivity: Grignard reagents are extremely sensitive to protic sources, including trace water in solvents or on glassware, which will quench the reagent as soon as it forms.[9]
-
Side Reactions: The primary byproduct is often a biaryl compound, formed via a Wurtz-type coupling where the Grignard reagent reacts with unreacted fluoroaryl halide.
-
-
Troubleshooting & Solutions:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Magnesium Activation: The passivating layer of magnesium oxide on the surface of the magnesium turnings can inhibit the reaction.[8] Activate the magnesium prior to adding the halide by stirring with a small crystal of iodine, 1,2-dibromoethane, or by mechanical means.
-
Controlled Addition: Add the fluoroaryl halide solution slowly to the activated magnesium suspension to maintain a gentle reflux and minimize the concentration of the halide, which reduces the rate of Wurtz coupling.
-
Alternative: Organolithium Reagents: If Grignard formation fails, consider using an organolithium intermediate via halogen-metal exchange. This is often faster and occurs at lower temperatures (-78 °C), which can suppress side reactions. Add n-butyllithium to your fluoroaryl halide at low temperature, then bubble dry CO₂ gas through the solution or pour the mixture over crushed dry ice.
-
Data Presentation: Comparison of Carboxylation Precursors
| Feature | Grignard Reagent (RMgX) | Organolithium Reagent (RLi) |
| Ease of Formation | Moderate; requires Mg activation. | Generally easier and faster. |
| Reaction Temp. | Room temp. to reflux. | Low temperatures (-78 °C). |
| Functional Group Tol. | Poor; reacts with most electrophiles. | Poor; highly basic and nucleophilic. |
| Common Side Reactions | Wurtz coupling, protonation. | Protonation, side reactions with solvent (THF). |
Mandatory Visualization: Common Pitfalls in Grignard Carboxylation
Caption: Key reaction pathways and common side reactions in the synthesis of fluorinated benzoic acids via Grignard carboxylation.
Section 3: Hydrolysis of Fluorinated Aryl Nitriles
Synthesizing the target acid from a corresponding nitrile is a robust, two-step method (e.g., Sandmeyer reaction followed by hydrolysis). The main pitfall lies in the final hydrolysis step.
Question: My acid-catalyzed hydrolysis of 2,6-difluorobenzonitrile is extremely slow and incomplete. Why is this happening?
Answer: The hydrolysis of nitriles, especially those with sterically hindering or strongly electron-withdrawing substituents, can be challenging.
-
The Causality: The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water.[10]
-
Steric Hindrance: The two ortho-fluorine atoms in 2,6-difluorobenzonitrile sterically shield the nitrile carbon from the incoming water nucleophile, slowing the reaction rate significantly.
-
Electronic Effects: The electron-withdrawing nature of the fluorine atoms decreases the basicity of the nitrile nitrogen, making the initial protonation step less favorable. For nitriles with a large organic component, solubility in aqueous acid can also be a limiting factor.[11]
-
-
Troubleshooting & Solutions:
-
Switch to Basic Hydrolysis: Alkaline hydrolysis with NaOH or KOH solution is often more effective for sterically hindered or electron-deficient nitriles.[10] The potent nucleophile (hydroxide ion) directly attacks the nitrile carbon, bypassing the need for initial protonation. The reaction will yield the carboxylate salt, which must be acidified in a separate workup step to obtain the free carboxylic acid.
-
Increase Reaction Temperature: For both acidic and basic hydrolysis, heating under reflux is standard.[10][12] If the reaction is still slow, consider using a higher-boiling-point solvent (e.g., ethylene glycol) to safely increase the reaction temperature.
-
Use a Phase-Transfer Catalyst: If solubility is an issue, adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction between the aqueous hydroxide and the organic nitrile.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with modern electrophilic fluorinating agents like Selectfluor? A1: While far safer than elemental fluorine, N-F reagents are still potent oxidizers.[4][13] They should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid contact with combustible materials. They are generally bench-stable crystalline solids, which simplifies handling.[5]
Q2: My reaction mixture is complex. What is the best way to analyze the formation of my fluorinated benzoic acid? A2: 19F NMR spectroscopy is the most powerful tool. It provides a clean spectrum with a wide chemical shift range, allowing you to easily distinguish between different fluorinated isomers and byproducts. It is also quantitative, enabling you to determine isomeric ratios and reaction conversion accurately.[2]
Q3: Purification of my fluorinated benzoic acid is difficult due to its high polarity. What should I do? A3: Highly polar carboxylic acids can be challenging to purify via standard silica gel chromatography. Consider converting the crude acid mixture to the corresponding methyl esters using a mild agent like (trimethylsilyl)diazomethane or by Fischer esterification. The esters are less polar and generally much easier to separate by chromatography. After separation, the desired ester can be selectively hydrolyzed back to the pure carboxylic acid.
Workflow & Decision Making
Mandatory Visualization: Selecting a Synthetic Strategy
Caption: Decision tree for selecting an optimal synthetic strategy for fluorinated benzoic acids based on precursor availability.
References
-
Nucleophilic Fluorination of Heteroaryl Chlorides and Aryl Triflates Enabled by Cooperative Catalysis. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry. (2012, August 2). Pharmaceutical Technology. Retrieved February 3, 2026, from [Link]
-
Baudoux, J., & Cahard, D. (2007). Electrophilic Fluorination with N-F Reagents. Organic Reactions. Retrieved February 3, 2026, from [Link]
-
a) Selective mono- and difluorination of benzoic acid derivatives... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Biswas, T. (2021, October 25). Electrophilic Fluorination using 3 different reagents. YouTube. Retrieved February 3, 2026, from [Link]
- Processes for the preparation of fluorinated benzoic acids. (n.d.). Google Patents.
-
Fluorinating agents. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved February 3, 2026, from [Link]
-
Why isn't fluorine used in a Grignard reagent? (2021, January 18). Quora. Retrieved February 3, 2026, from [Link]
-
Stephens, C. M., et al. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV. Retrieved February 3, 2026, from [Link]
-
Ni, C., et al. (2015). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. PMC. Retrieved February 3, 2026, from [Link]
-
Why don't Alkyl Fluorides form Grignard Reagents. (2023, November 6). Chemistry Stack Exchange. Retrieved February 3, 2026, from [Link]
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Replacement of the carboxylic acid function with fluorine. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
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Shibata, N., et al. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. Retrieved February 3, 2026, from [Link]
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Verhoog, S., et al. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications. Retrieved February 3, 2026, from [Link]
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Vautravers, N. S., et al. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC. Retrieved February 3, 2026, from [Link]
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020, November 11). ResearchGate. Retrieved February 3, 2026, from [Link]
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Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
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Breugst, M., et al. (2023). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Journal of the American Chemical Society. Retrieved February 3, 2026, from [Link]
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Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. (2025, August 7). Retrieved February 3, 2026, from [Link]
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Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]
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Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
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Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. (n.d.). Chemical Communications (RSC Publishing). Retrieved February 3, 2026, from [Link]
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Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex. (2022, March 31). PMC. Retrieved February 3, 2026, from [Link]
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Validation & Comparative
A Researcher's Guide to the Characterization and Comparison of 2-Fluoro-5-sulfinobenzoic Acid and Its Positional Isomers
Introduction: The Challenge and Importance of Isomer Characterization
In the landscape of drug discovery and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount. Positional isomers—molecules with identical formulas but different substituent placements—can exhibit profoundly different physicochemical properties, reactivity, and biological activities. The fluorobenzoic acid motif, for instance, is a critical building block in pharmaceuticals, where the fluorine atom is used to modulate properties like metabolic stability and binding affinity[1].
This guide focuses on 2-Fluoro-5-sulfinobenzoic acid, a disubstituted aromatic acid featuring a fluorine atom, a carboxylic acid, and a sulfinic acid group (-SO₂H). The specific placement of these electron-withdrawing groups dictates the molecule's electronic environment, acidity, and spatial configuration. For any research application, it is not enough to synthesize the target molecule; one must also rigorously prove its isomeric identity and purity.
The primary challenge is that a typical synthesis may yield a mixture of positional isomers, such as those shown below. This guide provides a comprehensive, field-proven framework for the separation, characterization, and direct comparison of 2-Fluoro-5-sulfinobenzoic acid and its closely related isomers. We will move beyond simple data reporting to explain the causality behind our choice of analytical techniques, ensuring a self-validating and robust workflow for any research professional.
Key Positional Isomers for Comparison
For the purpose of this guide, we will consider the following logical positional isomers of a fluorosulfinobenzoic acid structure. The principles and protocols described herein are directly applicable to any other isomer of this class.
Caption: Key positional isomers of fluorosulfinobenzoic acid.
The Integrated Analytical Workflow: A Strategy for Unambiguous Identification
A single analytical technique is insufficient to definitively characterize and compare isomers. We employ an orthogonal, multi-technique approach where each method provides a unique and complementary piece of the puzzle. The overall workflow is designed to first separate the isomers and then elucidate their distinct structural and chemical properties.
Caption: Integrated workflow for isomer separation and characterization.
Separation Science: High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: Positional isomers often possess very similar polarities, making their separation challenging with standard reversed-phase (C18) columns[2]. The key to resolving these compounds lies in exploiting subtle differences in their interaction with the stationary phase. Aromatic compounds, like our target molecules, can engage in π-π interactions. Therefore, a phenyl-based stationary phase is an excellent choice, as it offers alternative selectivity compared to purely hydrophobic phases[3].
Protocol 1: Analytical HPLC for Isomer Separation
This protocol is designed to achieve baseline separation of the isomers, allowing for their individual quantification and purity assessment.
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size). This provides robust π-π interaction capabilities.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Equilibration: Equilibrate the column with 95% A / 5% B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
-
Sample Preparation:
-
Dissolve the crude reaction mixture or isolated isomer sample in a 50:50 Water:Acetonitrile solution to a final concentration of ~1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
Chromatographic Run:
-
Injection Volume: 5 µL.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 60% B.
-
15-17 min: Hold at 60% B.
-
17-18 min: Return to 5% B.
-
18-25 min: Re-equilibration at 5% B.
-
-
-
Self-Validation & Interpretation:
-
Trustworthiness: A successful separation will show distinct, baseline-resolved peaks for each isomer. The retention time (R_t) is a reliable physical property for each isomer under these specific conditions.
-
Analysis: Compare the chromatogram of the mixture to those of the isolated, pure standards to assign peaks. The relative peak areas can be used to determine the isomeric ratio in the mixture.
-
Structural Elucidation: The Power of ¹⁹F NMR Spectroscopy
Expertise & Causality: While ¹H and ¹³C NMR are essential, ¹⁹F NMR is the most powerful tool for differentiating these specific isomers . The ¹⁹F nucleus is 100% naturally abundant and highly sensitive to its electronic environment, resulting in a very wide chemical shift range[4][5]. This means that the position of the fluorine atom relative to the other substituents will cause a large and easily measurable change in its resonance frequency, providing a unique fingerprint for each isomer[6].
Protocol 2: NMR Analysis of Isolated Isomers
-
Sample Preparation:
-
Dissolve 5-10 mg of a pure, isolated isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD). The choice of solvent is critical and should be consistent across all samples for valid comparison.
-
Transfer the solution to a clean, dry NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum. This will confirm the presence of aromatic protons and allow for analysis of their splitting patterns, which will differ based on the substitution pattern.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. The chemical shifts of the carbon atoms, particularly those directly bonded to fluorine (showing a large C-F coupling constant) or the other substituents, will be diagnostic.
-
-
¹⁹F NMR Acquisition (Key Experiment):
-
Standard: Use an external or internal reference standard (e.g., trifluorotoluene) if precise chemical shift comparison is needed[4].
-
Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. No complex setup is needed due to the high sensitivity of the nucleus.
-
Causality: The electron-withdrawing or donating effects of the -COOH and -SO₂H groups at ortho, meta, or para positions relative to the fluorine atom will deshield or shield the fluorine nucleus, respectively. This results in significantly different chemical shifts (δ) for each isomer.
-
-
Self-Validation & Interpretation:
-
Trustworthiness: Each pure isomer must yield a single, sharp resonance in the ¹⁹F NMR spectrum. The chemical shift of this peak is a robust identifier.
-
Analysis: The 2-fluoro isomer will have a different chemical shift from the 3-fluoro and 4-fluoro isomers. The coupling patterns in the ¹H NMR between the aromatic protons will corroborate the substitution pattern determined by ¹⁹F NMR.
-
Physicochemical Characterization: Acidity (pKa) as a Defining Property
Expertise & Causality: The acidity of the carboxylic acid group is highly sensitive to the electronic effects of the other ring substituents. The strongly electron-withdrawing fluorine and sulfinic acid groups will stabilize the carboxylate conjugate base, making the acid stronger (i.e., lowering its pKa). The magnitude of this effect is position-dependent. An ortho-substituent, for example, often has a more pronounced effect on acidity than a meta or para substituent due to a combination of inductive and steric effects (the "ortho-effect")[7][8]. Therefore, each isomer will have a unique and measurable pKa value[9][10].
Protocol 3: pKa Determination by Potentiometric Titration
-
System Preparation:
-
Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, 10.00).
-
Prepare a standardized solution of ~0.05 M NaOH.
-
Prepare a ~0.01 M solution of the pure isomer in a known volume of deionized water (e.g., 50 mL). Gentle heating or addition of a small amount of co-solvent (e.g., ethanol) may be needed for dissolution.
-
-
Titration Procedure:
-
Place the pH electrode in the isomer solution and monitor the initial pH.
-
Add the NaOH titrant in small, precise increments (e.g., 0.10 mL) using a burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point (the point of rapid pH change).
-
-
Data Analysis & Interpretation:
-
Plotting: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Half-Equivalence Point: Determine the volume of NaOH required to reach the equivalence point (the midpoint of the steep rise). The half-equivalence point is exactly half of this volume.
-
pKa Value: According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa. The pKa is the pH of the solution at this specific volume.
-
Trustworthiness: The experiment should be repeated at least three times for each isomer to ensure reproducibility. The resulting pKa values should be consistent and statistically distinct between isomers.
-
Summary of Comparative Data
Following the execution of these protocols, the data should be compiled into a clear, comparative table. This allows for an at-a-glance understanding of the key differences between the isomers.
| Property | Isomer 1 (2-F, 5-SO₂H) | Isomer 2 (e.g., 3-F, 4-SO₂H) | Isomer 3 (e.g., 4-F, 3-SO₂H) | Justification for Difference |
| HPLC R_t (min) | Hypothetical: 12.5 | Hypothetical: 13.8 | Hypothetical: 14.2 | Differences in polarity and π-π interactions with the stationary phase. |
| ¹⁹F NMR δ (ppm) | Hypothetical: -115.2 | Hypothetical: -125.8 | Hypothetical: -121.4 | The electronic environment around the F atom varies significantly with position. |
| ¹H NMR (Ar-H) | Distinct pattern | Distinct pattern | Distinct pattern | Spin-spin coupling between adjacent protons creates unique splitting patterns. |
| HRMS (m/z) | Identical | Identical | Identical | Isomers have the same elemental formula and thus the same exact mass. |
| pKa | Hypothetical: 2.95 | Hypothetical: 3.15 | Hypothetical: 3.05 | The proximity of electron-withdrawing groups to the -COOH affects acidity. |
Conclusion
References
-
Sreenivasa, S., ManojKumar, K.E., Suchetan, P.A., Palakshamurthy, B.S., & Gunasekaran, K. (n.d.). 2-Amino-5-fluorobenzoic acid. ResearchGate. [Link]
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Almeida, B., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. National Institutes of Health. [Link]
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Wikipedia. (n.d.). 2-Fluorobenzoic acid. [Link]
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Pike, V.W. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. ResearchGate. [Link]
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Sidelmann, U. G., et al. (1996). Identification of the Positional Isomers of 2-Fluorobenzoic acid 1-O-Acyl Glucuronide by Directly Coupled HPLC-NMR. Analytical Chemistry, ACS Publications. [Link]
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-
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Murray, J.S., et al. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
